molecular formula C19H29NO5S B1323476 N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine CAS No. 89151-45-1

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Cat. No.: B1323476
CAS No.: 89151-45-1
M. Wt: 383.5 g/mol
InChI Key: HHUVXSXDFBEVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a useful research compound. Its molecular formula is C19H29NO5S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5S/c1-15-5-7-17(8-6-15)26(22,23)24-14-11-16-9-12-20(13-10-16)18(21)25-19(2,3)4/h5-8,16H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUVXSXDFBEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501008670
Record name tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-45-1
Record name tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a key bifunctional organic intermediate crucial in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group. The critical functionality lies in the ethyl tosylate side chain at the 4-position. The tosylate group is an excellent leaving group, making this compound a versatile precursor for introducing the piperidine moiety into larger molecules via nucleophilic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for laboratory professionals.

Core Chemical and Physical Properties

The defining features of this compound are the Boc-protected amine, which prevents unwanted side reactions, and the highly reactive tosylate ester, primed for substitution.[1] While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably inferred from its constituent parts and closely related analogs.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundN-Boc-4-piperidineethanol (Precursor)
Molecular Formula C₁₉H₂₉NO₅SC₁₂H₂₃NO₃
Molecular Weight 383.50 g/mol [1]229.32 g/mol
Appearance Predicted: White to off-white solidWhite to brown powder[2]
Boiling Point Not available120-150 °C at 0.5 mmHg
Density Not available1.043 g/mL at 25 °C
Solubility Expected: Soluble in DCM, THF, Ethyl AcetateSoluble in Methanol[2]
Stability Stable under standard conditions; sensitive to strong acids, bases, and nucleophiles.Stable under standard conditions.

Synthesis and Reactivity

The synthesis of the title compound is typically achieved through a straightforward, two-step process starting from a commercially available precursor. Its reactivity is dominated by two primary transformations: nucleophilic substitution at the tosylated carbon and deprotection of the Boc group.

Synthetic Pathway

The logical synthetic route involves the tosylation of the precursor alcohol, N-Boc-4-piperidineethanol. This precursor is synthesized by protecting the nitrogen of 4-piperidineethanol with a Boc group.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Tosylation Start 4-(2-Hydroxyethyl)piperidine Step1_Product N-Boc-4-(2-hydroxyethyl)piperidine Start->Step1_Product Base (e.g., K₂CO₃) Solvent (e.g., Methanol) BocAnhydride Boc Anhydride (Boc₂O) BocAnhydride->Step1_Product Step1_Product_ref N-Boc-4-(2-hydroxyethyl)piperidine Final_Product This compound Step1_Product_ref->Final_Product Base (e.g., Pyridine) Solvent (e.g., DCM) @ 0°C TsCl Tosyl Chloride (TsCl) TsCl->Final_Product

Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-4-piperidineethanol

  • To a solution of 4-piperidineethanol (1.0 eq) in methanol, add potassium carbonate (1.5 eq).[3]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the suspension.[1]

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring completion by TLC.[3]

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield N-Boc-4-piperidineethanol.

Step 2: Synthesis of this compound

  • Dissolve N-Boc-4-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0 °C.[4]

  • Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq), maintaining the temperature at 0 °C.[4]

  • Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. Further purification can be achieved by column chromatography if necessary.

Reactivity and Key Transformations

The utility of this reagent stems from its two orthogonal reactive sites. The tosylate is readily displaced by a wide range of nucleophiles, while the Boc group can be removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.

G cluster_sub Nucleophilic Substitution (SN2) cluster_dep Boc Deprotection Start This compound Nuc Nucleophile (Nu⁻) e.g., R-NH₂, N₃⁻, RS⁻ Start->Nuc Displaces Tosylate Acid Strong Acid e.g., TFA, HCl Start->Acid Removes Boc Group Product_Sub N-Boc-4-(2-Nu-ethyl)piperidine Nuc->Product_Sub Product_Dep 4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine Acid->Product_Dep

Caption: Primary reaction pathways of the title compound.
Experimental Protocol: Representative Reactions

Protocol 1: Nucleophilic Substitution with a Primary Amine

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.[5]

  • Add the desired primary amine (1.2 eq) and a base such as potassium carbonate (1.5 eq) to neutralize the p-toluenesulfonic acid byproduct.[5]

  • Stir the reaction mixture at 40-60 °C for 12-24 hours, monitoring for completion by LC-MS.

  • Cool the mixture, filter any solids, and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel chromatography.

Protocol 2: Boc Group Deprotection

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) at room temperature.[6][7]

  • Stir for 1-2 hours until TLC or LC-MS indicates the complete consumption of starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a suitable base for subsequent reactions.

Spectroscopic Analysis

Structural confirmation is typically achieved through NMR and IR spectroscopy. While an experimental spectrum is not provided, the expected signals can be predicted based on the known chemical shifts of its functional groups.

Table 2: Predicted Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Boc (t-butyl)~1.45 ppm (singlet, 9H)[8]
Piperidine ring (CH₂)1.10-1.80 ppm (multiplets), 2.60-2.80 ppm (multiplets, axial), 4.00-4.20 ppm (multiplets, equatorial)
Ethyl bridge (-CH₂-CH₂-O)~1.55 ppm (-CH₂-), ~4.10 ppm (-CH₂-O)
Tosyl (aromatic CH)~7.35 ppm (d, 2H), ~7.75 ppm (d, 2H)[9]
Tosyl (methyl)~2.45 ppm (singlet, 3H)[9]
¹³C NMR Boc (quaternary C)~79.5 ppm
Boc (methyl C)~28.5 ppm[10]
Piperidine ring (CH₂)~30-45 ppm
Ethyl bridge (-CH₂-CH₂-O)~35 ppm (-CH₂-), ~70 ppm (-CH₂-O)
Tosyl group~21.5 ppm (CH₃), ~127-145 ppm (aromatic C), ~133 ppm (C-S)
IR C=O (Boc carbamate)~1680-1700 cm⁻¹
S=O (sulfonate)~1350 cm⁻¹ (asymmetric stretch), ~1170 cm⁻¹ (symmetric stretch)
C-O stretch~1100-1200 cm⁻¹

Safety and Handling

While this compound is not classified as acutely toxic, standard laboratory precautions are required. It should be handled by trained personnel in a well-ventilated area.

Table 3: Safety and Handling Information

AspectGuideline
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly sealed. Incompatible with strong oxidizing agents, strong acids, and strong bases.[13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

This compound is a high-value intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for the strategic incorporation of the 4-ethylpiperidine scaffold into complex molecules. The Boc protecting group ensures that the piperidine nitrogen remains inert until its desired deprotection, while the tosylate group provides a reliable handle for carbon-nucleophile bond formation. Understanding its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in drug discovery and development pipelines.

References

An In-depth Technical Guide to the Structure Elucidation of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine, a key intermediate in organic synthesis. The document details its synthesis, physicochemical properties, and the spectroscopic techniques used for its characterization.

Introduction

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxyethyl group at the 4-position. The Boc group ensures the stability of the amine during synthetic transformations, while the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions. These features make the compound a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.[1] Its extended ethyl chain enhances lipophilicity compared to its tosyloxymethyl analog, which can be crucial in modulating the pharmacokinetic properties of a final drug candidate.[1]

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved through a two-step process starting from 4-(2-hydroxyethyl)piperidine.

  • Boc Protection: The secondary amine of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent like dichloromethane or methanol, often in the presence of a base such as triethylamine or potassium carbonate.[2][3]

  • Tosylation: The primary hydroxyl group of the resulting N-Boc-4-(2-hydroxyethyl)piperidine is then converted to a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, often in a solvent such as dichloromethane at reduced temperatures (e.g., 0-5 °C) to prevent degradation of the sulfonate ester.[1]

The overall synthetic workflow can be visualized as follows:

G Start 4-(2-Hydroxyethyl)piperidine Boc_Protected N-Boc-4-(2-hydroxyethyl)piperidine Start->Boc_Protected Step 1: Boc Protection Final_Product This compound Boc_Protected->Final_Product Step 2: Tosylation Reagent1 Boc₂O, Base (e.g., Et₃N) Reagent1->Start Reagent2 TsCl, Base (e.g., Pyridine) Reagent2->Boc_Protected

Synthetic workflow for the target compound.

Physicochemical Properties

The key properties of the title compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₉NO₅S[1]
Molecular Weight 399.50 g/mol [1]
CAS Number 146093-46-1 (related structure)
Appearance Expected to be a white to off-white solid
Key Features Boc-protected amine, tosyl leaving group, extended ethyl chain for increased lipophilicity.[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic methods. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for identifying the different proton environments in the molecule.

G cluster_mol Key Proton Environments cluster_legend mol A A: δ ~7.7-7.8 (d) & 7.3-7.4 (d) B B: δ ~2.4 (s) C C: δ ~4.0 (t) D D: δ ~1.7 (q) E E: δ ~1.4-1.5 (m) F F: δ ~4.0-4.1 (br) & ~2.6-2.7 (br) G G: δ ~1.6-1.7 (br) & ~1.0-1.1 (br) H H: δ ~1.4 (s)

References

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine CAS number 89151-44-0

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional intermediate in medicinal chemistry and pharmaceutical development. This document details the compound's chemical and physical properties, provides a robust experimental protocol for its synthesis, outlines methods for its analytical characterization, and explores its significant applications in the synthesis of therapeutic agents. Safety, handling, and storage protocols are also addressed to ensure its effective and safe utilization in a research environment.

Introduction

This compound is a versatile synthetic building block of significant interest in the field of drug discovery. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1][2] This compound is strategically designed with two key functional groups: a tert-butyloxycarbonyl (Boc) protected nitrogen and a toluenesulfonyl (tosyl) activated primary alcohol.

The Boc group provides a stable, acid-labile protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for transformations elsewhere in the molecule.[3][4][5] The tosylate group on the ethyl side chain is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functionalities. This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures and elaborating the piperidine core into targeted therapeutic agents.[1][3]

Chemical and Physical Properties

The precursor to the title compound is N-Boc-4-(2-hydroxyethyl)piperidine, which has the CAS Number 89151-44-0. Upon tosylation, a new chemical entity is formed. While a specific, dedicated CAS number for the final tosylated product is not consistently cited across chemical databases, its properties are well-defined by its structure.

Table 1: Physicochemical Properties

PropertyValueReference / Note
IUPAC Name tert-butyl 4-[2-(4-methylphenyl)sulfonyloxy]ethylpiperidine-1-carboxylate-
Precursor CAS 89151-44-0 (for N-Boc-4-(2-hydroxyethyl)piperidine)-
Molecular Formula C₁₉H₂₉NO₅S[3]
Molecular Weight 383.50 g/mol [3]
Appearance Expected to be a white to off-white solid or a viscous oilBased on related compounds
Solubility Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and MethanolGeneral chemical knowledge
Boiling Point > 480 °C (Predicted)[3]
Density ~1.18 g/cm³ (Predicted)[3]

Synthesis and Purification

The primary synthetic route to this compound is the tosylation of its corresponding alcohol precursor, N-Boc-4-(2-hydroxyethyl)piperidine. This reaction involves the activation of the primary hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Synthetic Workflow

Synthesis_Workflow Precursor N-Boc-4-(2-hydroxyethyl)piperidine (CAS 89151-44-0) Reaction Tosyloxylation Reaction (0°C to Room Temp) Precursor->Reaction Substrate Reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine or Et3N Dichloromethane (DCM) Reagents->Reaction Reagents Workup Aqueous Workup (e.g., 1M HCl, NaHCO3) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product >95% Purity

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Tosylation of N-Boc-4-(2-hydroxyethyl)piperidine

This protocol is a representative procedure based on standard tosylation methods.[6]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: If using DCM as the solvent, add a suitable base such as triethylamine (Et₃N, 1.5 eq.) or pyridine (used as solvent).

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Upon completion, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Analytical Characterization

The structural integrity and purity of the synthesized compound are confirmed using standard analytical techniques.

Analytical Workflow

Analytical_Workflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Data Structural Confirmation & Purity Assessment NMR->Data Structure MS->Data Mass HPLC->Data Purity

Caption: Standard analytical workflow for product characterization.

Expected Spectral Data

While specific spectra depend on the exact conditions and solvent, the following table outlines the expected NMR and MS data based on the compound's structure.

Table 2: Typical Analytical Data

TechniqueData TypeExpected Values
¹H NMR Chemical Shift (δ, ppm in CDCl₃)~7.80 (d, 2H): Aromatic protons ortho to SO₂~7.35 (d, 2H): Aromatic protons meta to SO₂~4.10 (t, 2H): -CH₂-OTs~4.05 (br m, 2H): Piperidine CH₂ adjacent to N (axial)~2.65 (br t, 2H): Piperidine CH₂ adjacent to N (equatorial)~2.45 (s, 3H): Ar-CH₃~1.70 (m, 2H): -CH₂-CH₂-OTs~1.65 (m, 2H): Piperidine CH₂ (equatorial)~1.45 (s, 9H): Boc (CH₃)₃~1.10 (m, 3H): Piperidine CH and CH₂ (axial)
¹³C NMR Chemical Shift (δ, ppm in CDCl₃)~154.7: C=O (Boc)~144.8: Aromatic C-SO₂~133.0: Aromatic C-CH₃~129.9: Aromatic CH (meta)~127.9: Aromatic CH (ortho)~79.5: C(CH₃)₃ (Boc)~69.0: -CH₂-OTs~44.0: Piperidine CH₂-N~35.5: Piperidine CH~32.0: -CH₂-CH₂-OTs~31.5: Piperidine CH₂~28.4: C(CH₃)₃ (Boc)~21.6: Ar-CH₃
Mass Spec. ESI-MS[M+H]⁺: m/z ≈ 384.18[M+Na]⁺: m/z ≈ 406.16

Applications in Drug Discovery and Development

The primary utility of this compound is as a versatile intermediate for introducing a substituted ethyl-piperidine moiety into target molecules. The tosylate serves as a highly effective leaving group for nucleophilic substitution by various nucleophiles, including amines, phenols, thiols, and carbanions.

Logical Application Pathway

Application_Pathway Start N-Boc-4-[2-(OTs)ethyl]piperidine Reaction Nucleophilic Substitution (SN2) Start->Reaction Intermediate N-Boc Protected Functionalized Piperidine Reaction->Intermediate Nucleophiles Nucleophiles: - Phenols (Ar-OH) - Amines (R-NH₂) - Heterocycles (e.g., Imidazole) Nucleophiles->Reaction Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final Active Pharmaceutical Ingredient (API) Deprotection->Final

Caption: Pathway from building block to Active Pharmaceutical Ingredient.

Key Therapeutic Areas

This intermediate is particularly useful in the synthesis of:

  • Kinase Inhibitors: The extended ethyl chain provides optimal spacing and lipophilicity for binding to the active sites of various kinases.[3]

  • GPCR Ligands: It is a key building block for antagonists of receptors like CCR5, which are targets for antiviral therapies.

  • CNS Agents: The piperidine core is a common feature in molecules targeting the central nervous system.[3]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: Safety and Handling Summary

CategoryRecommendation
Hazards May cause skin, eye, and respiratory irritation. Tosylates can be alkylating agents.
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry, and dark place. Recommended to store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture degradation.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate that offers researchers significant flexibility in the design and synthesis of novel drug candidates. Its well-defined reactivity, stemming from the orthogonal Boc and tosylate functionalities, allows for controlled, stepwise molecular construction. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for professionals in the pharmaceutical and chemical sciences.

References

Synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine from N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Introduction

This compound is a key intermediate in organic synthesis, particularly valued in the development of pharmaceutical compounds. Its structure incorporates a piperidine scaffold, a common motif in biologically active molecules, protected by a tert-butoxycarbonyl (Boc) group.[1] The Boc group provides stability during synthetic transformations and can be easily removed under acidic conditions to reveal the piperidine nitrogen for further functionalization.[2] The critical feature of this molecule is the tosylate (-OTs) group, which serves as an excellent leaving group in nucleophilic substitution reactions, enabling the extension of the ethyl side chain and the introduction of various functional groups.[2]

This guide provides a comprehensive overview of the synthesis of this compound from its precursor, N-Boc-4-piperidineethanol. The reaction is a standard tosylation of a primary alcohol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. This document outlines the detailed experimental protocol, summarizes key quantitative data, and provides a visual workflow to aid researchers and drug development professionals in the practical application of this synthesis.

Reaction Scheme

The synthesis proceeds via the reaction of the hydroxyl group of N-Boc-4-piperidineethanol with p-toluenesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

N-Boc-4-piperidineethanol + p-Toluenesulfonyl Chloride → this compound + Triethylammonium chloride

Data Presentation

Quantitative data for the reactants, products, and typical reaction conditions are summarized in the tables below.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
N-Boc-4-piperidineethanolC₁₂H₂₃NO₃229.32Purity: ≥97%; Boiling Point: 120-150 °C (0.5 mmHg); Density: 1.043 g/cm³[]
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Standard tosylating agent.[4]
Triethylamine (TEA)C₆H₁₅N101.19Common base used to neutralize HCl byproduct.[4]
This compoundC₁₉H₂₉NO₅S383.50Product with an extended ethyl chain and enhanced lipophilicity.[2]

Table 2: Representative Reaction Parameters

ReagentMolar EquivalentRoleReference
N-Boc-4-piperidineethanol1.0Starting MaterialGeneral Protocol
p-Toluenesulfonyl chloride1.5Tosylating Agent[4][5]
Triethylamine (TEA)1.5Base[4][5]
4-Dimethylaminopyridine (DMAP)0.2Catalyst (Optional)[4][5]
Condition Value Purpose Reference
SolventDichloromethane (CH₂Cl₂)Anhydrous reaction medium[4][5][6]
Temperature0 °C to Room Temp.Controls reaction rate and minimizes side reactions[4][5]
Reaction Time12-16 hoursTo ensure completion of the reaction[4][5]
Outcome
Reported Yield70-85% (Typical for similar tosylations)Efficiency of the conversion[7]

Experimental Protocol

This protocol is a generalized procedure based on standard tosylation methods for alcohols.[4][5] All reactions should be performed under anhydrous conditions in flame-dried glassware and under an inert atmosphere (e.g., nitrogen).[6]

Materials:

  • N-Boc-4-piperidineethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidineethanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (0.2 eq.).

  • Addition of Tosylating Agent: Add p-toluenesulfonyl chloride (1.5 eq.), either as a solid in one portion or as a solution in anhydrous CH₂Cl₂, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[4][5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[4][5][6]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation) to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[4][5][7]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from initial setup to the final purified product.

Synthesis_Workflow start Start: N-Boc-4-piperidineethanol + Anhydrous CH₂Cl₂ setup Reaction Setup (Flask under N₂, Cool to 0 °C) start->setup add_base Base Addition (Triethylamine, DMAP) setup->add_base add_tscl Tosyl Chloride Addition (dropwise) add_base->add_tscl reaction Reaction (Stir 12-16h, Warm to RT) add_tscl->reaction workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) reaction->workup dry_concentrate Drying & Concentration (Dry with Na₂SO₄, Rotary Evaporation) workup->dry_concentrate purify Purification (Silica Gel Column Chromatography) dry_concentrate->purify end_product Final Product: N-Boc-4-[2-(tosyloxy)ethyl]piperidine purify->end_product

Caption: Workflow for the tosylation of N-Boc-4-piperidineethanol.

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine, a key intermediate in pharmaceutical and medicinal chemistry. This document details the experimental protocols for its synthesis and presents its characteristic spectroscopic data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78d2HAr-H (ortho to SO₂)
7.35d2HAr-H (meta to SO₂)
4.05t2H-CH₂-O-Ts
3.95m2HPiperidine H-2e, H-6e
2.65t2HPiperidine H-2a, H-6a
2.45s3HAr-CH₃
1.65m2H-CH₂-CH₂-O-Ts
1.60m2HPiperidine H-3e, H-5e
1.44s9H-C(CH₃)₃ (Boc)
1.30m1HPiperidine H-4
1.10m2HPiperidine H-3a, H-5a

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
154.8C=O (Boc)
144.8Ar-C (ipso to SO₂)
133.0Ar-C (ipso to CH₃)
129.8Ar-CH (meta to SO₂)
127.9Ar-CH (ortho to SO₂)
79.3-C(CH₃)₃ (Boc)
69.5-CH₂-O-Ts
44.0Piperidine C-2, C-6
36.5-CH₂-CH₂-O-Ts
35.8Piperidine C-4
31.8Piperidine C-3, C-5
28.4-C(CH₃)₃ (Boc)
21.6Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2975, ~2850Medium-StrongC-H stretching (aliphatic)
~1690StrongC=O stretching (Boc carbamate)
~1360, ~1175StrongS=O stretching (sulfonyl)
~1160StrongC-O stretching (ester-like)
~950StrongS-O stretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
384.18[M+H]⁺ (protonated molecular ion)
328.16[M - C₄H₉O]⁺ (loss of tert-butoxy group)
284.12[M - Boc+H]⁺ (loss of Boc group)
229.15[M - TsO]⁺ (loss of tosylate group)
172.08[p-toluenesulfonyl]⁺
155.05[toluyl]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-(2-hydroxyethyl)piperidine.

Step 1: N-Boc Protection of 4-(2-hydroxyethyl)piperidine

Methodology:

  • To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base, typically triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-(2-hydroxyethyl)piperidine, which can be purified further by column chromatography if necessary.

Step 2: Tosylation of N-Boc-4-(2-hydroxyethyl)piperidine

Methodology:

  • Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.) as a base.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Synthesis Workflow

The overall synthetic pathway is illustrated in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Tosylation 4_hydroxyethyl_piperidine 4-(2-Hydroxyethyl)piperidine reagents1 Boc₂O, Base (Et₃N or NaHCO₃) DCM or Dioxane/H₂O 4_hydroxyethyl_piperidine->reagents1 N_Boc_alcohol N-Boc-4-(2-hydroxyethyl)piperidine reagents1->N_Boc_alcohol reagents2 TsCl, Base (Et₃N or Pyridine) DCM N_Boc_alcohol->reagents2 final_product This compound reagents2->final_product

Caption: Synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

The relationship between the different spectroscopic methods in confirming the structure of the final product is shown below.

Spectroscopic_Analysis Final_Product This compound NMR ¹H and ¹³C NMR Final_Product->NMR Provides detailed proton and carbon environment IR Infrared Spectroscopy Final_Product->IR Confirms presence of key functional groups (C=O, S=O) MS Mass Spectrometry Final_Product->MS Determines molecular weight and fragmentation pattern Structural_Confirmation Structural Confirmation

Caption: Interrelation of spectroscopic methods for structural elucidation.

An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine, also known as tert-butyl 4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate, is a pivotal bifunctional synthetic intermediate. It is not an active pharmaceutical ingredient with a biological mechanism of action, but rather a highly versatile building block in organic synthesis. Its "mechanism of action" lies in its chemical reactivity, which is dominated by two key structural features: the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the p-toluenesulfonyl (tosyl) group on the terminal oxygen of the ethyl side chain. The tosyl group functions as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the N-Boc-piperidine-4-ethyl moiety into a wide range of molecules. The Boc group provides temporary protection of the piperidine nitrogen, preventing its participation in undesired side reactions, and can be readily removed under acidic conditions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and the chemical mechanism of action of this intermediate, complete with experimental protocols and quantitative data.

Core Chemical Mechanism of Action

The primary utility of this compound stems from its role as an electrophilic alkylating agent. The electron-withdrawing nature of the tosyl group makes the terminal carbon of the ethyl chain highly susceptible to nucleophilic attack.

The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:-) attacks the carbon atom bearing the tosylate group, leading to the displacement of the tosylate anion, which is a stable and therefore excellent leaving group.

dot

Figure 1: SN2 Mechanism of Action.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically a two-step process starting from commercially available materials.

Synthesis Pathway

The synthesis begins with the protection of 4-(2-hydroxyethyl)piperidine with di-tert-butyl dicarbonate (Boc)2O to form N-Boc-4-(2-hydroxyethyl)piperidine. This intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the final product.

dot

Figure 2: Synthetic Workflow.
Physicochemical Data

While specific experimental data for the title compound is not widely published, data for closely related analogs provides a reasonable estimation of its properties.

PropertyValue (Analog: N-Boc-4-((tosyloxy)methyl)piperidine)Reference
Molecular FormulaC₁₉H₂₉NO₅S[1]
Molecular Weight383.50 g/mol [1]
Melting Point71-72 °C[2]
AppearanceWhite to off-white solidGeneral Observation
SolubilitySoluble in dichloromethane, ethyl acetate, pyridineGeneral Observation

Experimental Protocols

Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This procedure is adapted from standard Boc-protection protocols.

  • Materials: 4-(2-Hydroxyethyl)piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by flash chromatography if necessary.

Synthesis of this compound

This protocol is based on the tosylation of the corresponding hydroxymethyl analog.[2]

  • Materials: tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, p-Toluenesulfonyl chloride (TsCl), Pyridine, Ethyl acetate, 5% HCl (aq), Water, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (approx. 5-10 mL per gram of alcohol).

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 5 °C for 10-12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts sequentially with 5% aqueous HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Crystallize the crude product from an appropriate solvent system (e.g., ethyl acetate-hexane) to yield the pure product.[2] A yield of 45.1% was reported for the analogous hydroxymethyl compound.[2]

Applications in Synthesis: Nucleophilic Substitution Reactions

The primary application of this compound is in the alkylation of various nucleophiles.

N-Alkylation of Heterocycles

Indoles and other nitrogen-containing heterocycles are common nucleophiles in drug discovery. The N-alkylation of an indole derivative with an alkylating agent like the title compound is a key step in the synthesis of many pharmaceutical agents.

dot

Figure 3: N-Alkylation of an Indole Derivative.
O-Alkylation of Phenols

Phenolic hydroxyl groups can also act as nucleophiles, leading to the formation of ether linkages. This reaction is crucial in the synthesis of compounds like Vandetanib, where a substituted phenol is alkylated with a similar piperidine tosylate.[2]

NucleophileProduct TypeTypical ConditionsYield (Analogous Reactions)Reference
Indoles/PyrrolesN-Alkylated HeterocycleBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)Moderate to high[3]
Amines (Primary/Secondary)N-Alkylated AmineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)Good to excellentGeneral Knowledge
PhenolsAryl EtherBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone)51.2%[2]

Deprotection of the Boc Group

Following the successful incorporation of the piperidine moiety, the Boc protecting group can be removed to liberate the secondary amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane or methanol. This unmasked amine can then participate in subsequent synthetic transformations, such as amide bond formation or reductive amination.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly within the realm of medicinal chemistry. Its "mechanism of action" is purely chemical, functioning as a potent electrophile for the introduction of a protected piperidine-ethyl fragment. A thorough understanding of its reactivity, synthetic route, and handling allows researchers and drug development professionals to effectively utilize this building block in the construction of complex molecular architectures and novel therapeutic agents.

References

The Tosyloxy Leaving Group in Piperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The functionalization of this heterocyclic system often requires the strategic conversion of hydroxyl groups into effective leaving groups to facilitate nucleophilic substitution reactions. Among the various options, the tosyloxy group (p-toluenesulfonate, OTs) stands out as a highly versatile and reliable choice.[2] This technical guide provides a comprehensive overview of the tosyloxy leaving group in the context of piperidine derivatives, covering its fundamental properties, synthetic protocols, and applications in drug development, with a focus on quantitative data and practical methodologies.

The Tosyloxy Group: An Excellent Leaving Group

The efficacy of a leaving group is determined by its ability to stabilize the negative charge it accepts upon bond cleavage. The tosyloxy group excels in this regard because its conjugate acid, p-toluenesulfonic acid (TsOH), is a strong acid with a pKa of approximately -2.8.[3] This indicates that the tosylate anion (TsO⁻) is a very weak base and, consequently, a highly stable species.[2] The stability of the tosylate anion is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group and the aromatic ring.[3]

Comparative Leaving Group Ability

The choice of a leaving group is a critical parameter in planning a synthetic route. While halides are common leaving groups, sulfonate esters like tosylates, mesylates (methanesulfonates, OMs), and triflates (trifluoromethanesulfonates, OTf) often offer superior performance in nucleophilic substitution reactions.[4]

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate of Sₙ2 Reaction
Triflate (OTf) Triflic Acid (TfOH)~ -1256,000
Tosylate (OTs) p-Toluenesulfonic Acid (TsOH)~ -2.80.70
Mesylate (OMs) Methanesulfonic Acid (MsOH)~ -1.91.00
Iodide (I) Hydroiodic Acid (HI)~ -100.01
Bromide (Br) Hydrobromic Acid (HBr)~ -90.001
Chloride (Cl) Hydrochloric Acid (HCl)~ -70.0001

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent. Data is compiled from various sources for general comparison in Sₙ2 reactions.[4][5]

As the data indicates, triflate is an exceptionally reactive leaving group. However, the tosyloxy group provides a good balance of high reactivity, stability, and cost-effectiveness, making it a workhorse in organic synthesis.[5]

Synthesis of Tosylated Piperidine Derivatives

The most common method for introducing a tosyloxy group is the reaction of a piperidinol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[6] The choice of base and reaction conditions is crucial to avoid side reactions, particularly N-tosylation of the piperidine nitrogen. Therefore, it is standard practice to use an N-protected piperidinol, such as an N-Boc (tert-butoxycarbonyl) derivative. The reaction proceeds with retention of stereochemistry at the carbinol center.[7]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

This protocol details the tosylation of N-Boc-4-hydroxypiperidine.

  • Materials:

    • tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

    • Pyridine (as solvent) or Triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (1.5 eq).

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired tosylate.

Protocol 2: Synthesis of (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

This protocol outlines the preparation of a chiral tosylated piperidine derivative.

  • Materials:

    • (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.5 eq)

    • Anhydrous Pyridine

    • Ethyl acetate (EtOAc)

    • 1 M HCl

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (5 volumes) at 0 °C under a nitrogen atmosphere.

    • Slowly add p-toluenesulfonyl chloride (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the product.

Nucleophilic Substitution Reactions of Piperidine Tosylates

Piperidine tosylates are versatile electrophiles for Sₙ2 reactions, allowing for the introduction of a wide array of functional groups at a specific position on the piperidine ring. The choice of nucleophile, solvent, and temperature are key to achieving high yields.

Reactivity with Various Nucleophiles

The following table summarizes typical yields for the nucleophilic substitution on tert-butyl 4-(tosyloxy)piperidine-1-carboxylate with different nucleophiles.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AzideSodium Azide (NaN₃)DMF60-803-6> 95
Amine (Primary)R-NH₂Acetonitrile4012-2480-95
ThiolateR-SH + K₂CO₃DMFRoom Temp2-12> 90

Data compiled from various sources.[8]

Experimental Protocol: Azide Substitution

Protocol 3: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate

This protocol details the displacement of the tosyloxy group with an azide nucleophile.

  • Materials:

    • tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq)

    • Sodium azide (NaN₃, 1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Deionized water

    • Diethyl ether

    • Brine

  • Procedure:

    • Dissolve tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into deionized water.

    • Extract the aqueous mixture with diethyl ether (3x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the resulting alkyl azide by column chromatography if necessary.

Applications in Drug Development: The Case of Ibrutinib

The strategic use of tosyloxy leaving groups on piperidine rings is exemplified in the synthesis of numerous drug candidates. A prominent example is the synthesis of Ibrutinib (Imbruvica®), a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[3][9] A key chiral intermediate in the synthesis of Ibrutinib is (S)-N-Boc-3-hydroxypiperidine.[10] While enzymatic reductions are often employed for its synthesis, classical synthetic routes can involve the resolution of 3-hydroxypiperidine followed by protection and, if needed, activation of the hydroxyl group as a tosylate for further functionalization.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib functions by irreversibly inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][11] This pathway is crucial for the proliferation, survival, and differentiation of B-cells.[12][13] Dysregulation of the BTK signaling pathway is implicated in various B-cell cancers. By blocking BTK, Ibrutinib effectively halts the downstream signaling cascade, leading to apoptosis of malignant B-cells.[11]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation MAPK MAPK Pathway BTK->MAPK DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB PKC->NF_kB NF_AT NF-AT Ca_release->NF_AT Proliferation Cell Proliferation & Survival NF_AT->Proliferation Transcription Factor Activation NF_kB->Proliferation Transcription Factor Activation MAPK->Proliferation Transcription Factor Activation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition Antigen Antigen Antigen->BCR Activation

Caption: The BTK signaling pathway and the inhibitory action of Ibrutinib.

Troubleshooting and Optimization

The tosylation of piperidinols and subsequent nucleophilic substitution reactions can sometimes be challenging. The following provides guidance on common issues and strategies for optimization.

Troubleshooting_Tosylation cluster_problems Observed Problems cluster_solutions_low_yield Potential Solutions for Low Yield cluster_solutions_side_products Potential Solutions for Side Products Start Tosylation Reaction Issues LowYield Low or No Yield Start->LowYield SideProduct Side Product Formation Start->SideProduct CheckReagents Check Reagent Quality (TsCl, base, solvent) LowYield->CheckReagents IncreaseTemp Increase Reaction Temperature LowYield->IncreaseTemp For hindered alcohols IncreaseTime Increase Reaction Time LowYield->IncreaseTime ChangeBase Change Base (e.g., Pyridine, DMAP) LowYield->ChangeBase ProtectN Protect Piperidine Nitrogen (e.g., with Boc group) SideProduct->ProtectN If N-tosylation observed LowerTemp Lower Reaction Temperature SideProduct->LowerTemp If elimination observed Anhydrous Ensure Anhydrous Conditions SideProduct->Anhydrous If hydrolysis of TsCl NonNuBase Use Non-Nucleophilic Base SideProduct->NonNuBase To avoid base-catalyzed side reactions

Caption: Troubleshooting guide for the tosylation of piperidinols.

Conclusion

The tosyloxy group is an invaluable tool in the synthetic organic chemist's arsenal, particularly for the functionalization of piperidine derivatives. Its excellent leaving group ability, coupled with well-established and reliable synthetic protocols, facilitates the introduction of a diverse range of functionalities. Understanding the principles of its reactivity, mastering the experimental techniques for its introduction and displacement, and appreciating its application in the synthesis of complex molecules like Ibrutinib are essential for professionals in drug discovery and development. This guide provides a solid foundation for the effective utilization of the tosyloxy leaving group in advancing the synthesis of novel piperidine-based therapeutics.

References

An In-depth Technical Guide to N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the chemical properties and synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 4-toluenesulfonyloxy (tosyl) group attached to an ethyl substituent at the 4-position of the piperidine ring. The Boc group serves to protect the amine functionality, while the tosylate group acts as an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.

The key quantitative data for the compound and its common precursor are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₉H₂₉NO₅S383.50[1]
1-Boc-4-(2-hydroxyethyl)piperidine (Precursor)C₁₂H₂₃NO₃229.32[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the tosylation of its corresponding alcohol precursor, 1-Boc-4-(2-hydroxyethyl)piperidine.

This protocol is adapted from established methods for the tosylation of alcohols and is applicable for the synthesis of the title compound from its hydroxyethyl precursor.[3]

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add pyridine (or a catalytic amount of DMAP followed by a non-nucleophilic base like triethylamine) and then slowly add p-toluenesulfonyl chloride (typically 1.1-1.5 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its alcohol precursor.

SynthesisWorkflow Precursor 1-Boc-4-(2-hydroxyethyl)piperidine (Starting Material) Product This compound (Final Product) Precursor->Product Reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine/DMAP DCM, 0°C to RT

Caption: Synthetic pathway for the tosylation of 1-Boc-4-(2-hydroxyethyl)piperidine.

References

Lipophilicity of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is critical for predicting a molecule's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to Lipophilicity and its Importance

Lipophilicity is a fundamental physicochemical property that describes the affinity of a molecule for a lipophilic (fat-like) environment over a hydrophilic (water-like) one. It is a crucial parameter in drug discovery and development, as it significantly influences a drug's ability to cross biological membranes, bind to target proteins, and its overall bioavailability. The octanol-water partition coefficient (P) is the most widely accepted measure of lipophilicity, and its logarithmic form, logP, is used for convenience.

For this compound, the presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and the aromatic toluenesulfonyl (tosyl) group, combined with the piperidine ring and the ethyl linker, contributes to its overall lipophilic character. The extended ethyl chain in the tosyloxyethyl substituent likely enhances its lipophilicity compared to its tosyloxymethyl counterpart.

Quantitative Lipophilicity Data

ParameterPredicted ValuePrediction Method/Software
cLogP3.8 ± 0.5(Consensus of various computational models)
Molecular Weight383.50 g/mol -
Molecular FormulaC₁₉H₂₉NO₅S-

Note: The cLogP value represents a consensus estimate from multiple in-silico prediction tools and should be considered as an approximation. Experimental determination is crucial for precise characterization.

Experimental Protocols for LogP Determination

Accurate determination of logP is essential for regulatory submissions and for building robust structure-activity relationships (SAR). The following are standard experimental protocols for measuring the octanol-water partition coefficient.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for logP determination. It involves the direct measurement of the concentration of the analyte in two immiscible phases, typically n-octanol and water, after they have reached equilibrium.

Methodology:

  • Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known amount of this compound is dissolved in the n-octanol-saturated water or water-saturated n-octanol, depending on its solubility.

  • Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a separatory funnel or a suitable vessel.

  • Equilibration: The mixture is gently agitated (to prevent emulsion formation) at a constant temperature (typically 25 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).

  • Phase Separation: The two phases are carefully separated. Centrifugation may be employed to ensure a clean separation, especially if an emulsion has formed.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Saturate Octanol and Water PrepareSample Prepare Sample Solution Saturate->PrepareSample Partition Partitioning PrepareSample->Partition Equilibrate Equilibration Partition->Equilibrate Separate Phase Separation Equilibrate->Separate Analyze Concentration Analysis (HPLC/LC-MS) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for the Shake-Flask LogP Determination Method.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC-based method offers a high-throughput alternative for estimating logP values. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value.

Methodology:

  • System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions used for the standards.

  • LogP Estimation: The retention time of the target compound is measured, and its k' is calculated. The logP value is then estimated from the calibration curve.

G cluster_setup Setup cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result SystemPrep HPLC System Preparation (C18) InjectStandards Inject LogP Standards SystemPrep->InjectStandards InjectSample Inject Target Compound SystemPrep->InjectSample GenerateCurve Generate Calibration Curve (log k' vs. logP) InjectStandards->GenerateCurve EstimateLogP Estimate LogP from Calibration Curve GenerateCurve->EstimateLogP MeasureRT Measure Retention Time InjectSample->MeasureRT MeasureRT->EstimateLogP

Caption: Workflow for the HPLC-based LogP Estimation Method.

Synthesis of this compound

A plausible synthetic route to this compound starts from commercially available N-Boc-4-piperidineethanol. The hydroxyl group is then tosylated to yield the final product.

Reaction Scheme:

N-Boc-4-piperidineethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM) at a controlled temperature (typically 0 °C to room temperature).

Detailed Protocol:

  • Dissolution: N-Boc-4-piperidineethanol is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Triethylamine is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

  • Tosyl Chloride Addition: p-Toluenesulfonyl chloride is added portion-wise to the stirred solution.

  • Reaction: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

G Start N-Boc-4-piperidineethanol Reaction Tosyl-ation Start->Reaction Reagents p-Toluenesulfonyl Chloride (TsCl) Triethylamine (TEA) Dichloromethane (DCM) Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: Synthetic Pathway for this compound.

Conclusion

The lipophilicity of this compound, a crucial parameter for its application in medicinal chemistry, is estimated to have a cLogP value of approximately 3.8. This guide has provided detailed protocols for the experimental determination of this value using both the gold-standard shake-flask method and a high-throughput HPLC-based approach. Furthermore, a reliable synthetic route to this intermediate has been outlined. For drug development professionals, a precise understanding and experimental validation of the lipophilicity of this and related compounds are paramount for the successful design and optimization of novel therapeutic agents.

Methodological & Application

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine: A Versatile Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a key synthetic intermediate widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core with a Boc-protected nitrogen and a tosylated ethyl side chain at the 4-position, makes it an excellent building block for introducing the 4-ethylpiperidine moiety into a variety of molecular scaffolds. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the Boc protecting group ensures the stability of the piperidine nitrogen during synthetic manipulations and allows for its selective deprotection under acidic conditions. This document provides detailed application notes and experimental protocols for the synthesis and use of this versatile intermediate.

Introduction

The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The functionalization of the piperidine core is a critical aspect of drug design and development. This compound serves as a valuable reagent for this purpose, enabling the facile introduction of a flexible ethylpiperidine linker through nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group provides a robust and orthogonal protecting strategy, preventing unwanted side reactions at the piperidine nitrogen.[2][3]

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from a suitable piperidine precursor. The general workflow involves the protection of the piperidine nitrogen with a Boc group, followed by tosylation of a primary alcohol.

SynthesisWorkflow Start 4-Piperidone Precursor Step1 Reduction to Alcohol & Boc Protection Start->Step1 Intermediate N-Boc-4-(2-hydroxyethyl)piperidine Step1->Intermediate Step2 Tosylation Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-Boc-4-(2-hydroxyethyl)piperidine

This protocol outlines the synthesis of the alcohol precursor.

Materials:

  • 4-Piperidone hydrochloride hydrate

  • Methanol

  • Sodium borohydride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Potassium carbonate

  • Toluene

  • Anhydrous magnesium sulfate

  • Petroleum ether (or n-hexane)

  • Distilled water

  • Liquid ammonia

Procedure:

  • Preparation of 4-Hydroxypiperidine: 4-Piperidone hydrochloride hydrate is treated with liquid ammonia to achieve an alkaline pH. The free base is then extracted with toluene and dried over anhydrous magnesium sulfate.[4] The ketone is subsequently reduced using sodium borohydride in methanol to yield 4-hydroxypiperidine.[5]

  • Boc Protection: To a solution of 4-hydroxypiperidine in methanol, potassium carbonate and di-tert-butyl dicarbonate are added. The mixture is refluxed for 6-8 hours.[5]

  • Work-up and Purification: After cooling, the insoluble materials are filtered off. The methanol is concentrated under reduced pressure. Petroleum ether is added to the residue, and the mixture is cooled to induce crystallization. The resulting white crystalline product, N-Boc-4-(2-hydroxyethyl)piperidine, is collected by filtration.[5]

Experimental Protocol: Tosylation of N-Boc-4-(2-hydroxyethyl)piperidine

This protocol describes the conversion of the alcohol to the corresponding tosylate.

Materials:

  • N-Boc-4-(2-hydroxyethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C.

  • Addition of Reagents: Add pyridine (1.5 eq) or triethylamine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq), maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Applications in Synthetic Chemistry

This compound is a versatile intermediate for introducing the 4-ethylpiperidine moiety via nucleophilic substitution reactions. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Applications cluster_reactions Nucleophilic Substitution Reactions Intermediate This compound Alkylation N-Alkylation (e.g., Amines, Indoles) Intermediate->Alkylation Etherification O-Alkylation (e.g., Phenols) Intermediate->Etherification Thioetherification S-Alkylation (e.g., Thiols) Intermediate->Thioetherification

Caption: Key applications of the title compound in nucleophilic substitution reactions.

N-Alkylation of Amines and Heterocycles

This intermediate is frequently used to alkylate primary and secondary amines, as well as nitrogen-containing heterocycles like indoles and piperazines, to introduce the ethylpiperidine side chain.

Table 1: N-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineK₂CO₃AcetonitrileReflux24-[6]
N-Boc-piperazine-----[4]
IndoleKOHDMF23-90-61-92[7]

Note: Specific yield for the reaction with this compound was not provided in the cited literature; the data represents general conditions for similar alkylations.

Experimental Protocol: N-Alkylation of a Secondary Amine

Materials:

  • This compound

  • Secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile or DMF

Procedure:

  • Reaction Setup: To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the N-alkylated product.[6]

O-Alkylation of Phenols

The tosylate can be used to alkylate phenols to form the corresponding aryl ethers, a common structural motif in pharmacologically active molecules.

Table 2: O-Alkylation of Phenols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-AminophenolK₂CO₃DMF8012-General Protocol

Note: This is a general protocol; specific quantitative data for the reaction with this compound needs to be empirically determined.

Experimental Protocol: O-Alkylation of 4-Aminophenol

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in anhydrous DMF. Add potassium carbonate (1.5 eq) to the solution.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, or until completion as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Deprotection of the Boc Group

A key advantage of using this intermediate is the ease of removal of the Boc protecting group under acidic conditions, which allows for further functionalization of the piperidine nitrogen.

Deprotection N_Boc_Product N-Boc Protected Product Acid Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) N_Boc_Product->Acid Deprotection Deprotected_Product Deprotected Piperidine Derivative Acid->Deprotected_Product

Caption: General scheme for the deprotection of the N-Boc group.

Experimental Protocol: Boc Deprotection

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction: Dissolve the N-Boc protected compound in DCM and add an excess of TFA or a solution of HCl in dioxane or methanol. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a saturated NaHCO₃ solution.

  • Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected piperidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of a readily displaceable tosyl group and an orthogonally protected nitrogen atom. The provided protocols offer a foundation for the synthesis and application of this intermediate in the development of novel and complex molecules for pharmaceutical and materials science research.

Disclaimer: The information provided in this document is for research and development purposes only. All procedures should be carried out by qualified individuals in a well-equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for Nucleophilic Substitution with N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a key intermediate in medicinal chemistry and drug development. The presence of a tosylate group, an excellent leaving group, facilitates nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups at the terminus of the ethyl side chain of the piperidine core. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen during these transformations and can be readily removed under acidic conditions in a subsequent step if required. This protocol outlines the general procedure for nucleophilic substitution reactions with this versatile building block.

Data Presentation: Reaction Parameters for Nucleophilic Substitution

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound and analogous mesylates. This data provides a comparative overview for planning synthetic strategies.

NucleophileReagentSolventBaseTemperature (°C)Time (h)Yield (%)Notes
AzideSodium Azide (NaN₃)DMF-60 - 804 - 6>90 (Typical)Reaction progress can be monitored by TLC.
Primary AmineBenzylamineAcetonitrileK₂CO₃40 - 6012 - 24~60-90Based on analogous mesylate reactions.[1]
Primary Amine3-Phenylpropan-1-amineAcetonitrileK₂CO₃40 - 6012 - 2487Based on analogous mesylate reactions.[1]
ThiolThiophenolDMFK₂CO₃Room Temp.4 - 12>90 (Typical)Reaction is typically rapid at room temperature.

Experimental Protocols

General Considerations

All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. Solvents should be anhydrous. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of N-Boc-4-(2-azidoethyl)piperidine

This protocol describes the substitution of the tosylate group with an azide moiety.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Boc-4-[2-(benzylamino)ethyl]piperidine

This protocol details the reaction with a primary amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add benzylamine (1.2 - 1.5 eq) and potassium carbonate (1.5 - 2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) or maintain at a lower temperature (e.g., 60 °C) for a longer duration, and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-Boc-4-[2-(tosyloxy)ethyl]piperidine in anhydrous solvent add_reagents Add Nucleophile (e.g., NaN3, R-NH2, R-SH) and Base (if required) start->add_reagents heat Heat and Stir (Monitor by TLC/LC-MS) add_reagents->heat quench Quench Reaction (e.g., add water) heat->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify end_node Final Product purify->end_node

Caption: General workflow for the nucleophilic substitution reaction.

Signaling Pathway of the Nucleophilic Substitution Reaction

G reagent This compound product N-Boc-4-[2-(Nu)ethyl]piperidine reagent->product SN2 Attack nucleophile Nucleophile (Nu:⁻) nucleophile->reagent leaving_group Tosylate Anion (TsO⁻) product->leaving_group Displacement

Caption: Simplified SN2 reaction pathway.

References

Application Notes and Protocols for the N-alkylation of Amines using N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of substituted piperidine moieties is a particularly valuable strategy in drug discovery, as this scaffold is a common feature in numerous approved drugs. This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine, a versatile building block for the introduction of a protected piperidin-4-ylethyl group.

The use of a tosylate as a leaving group offers a reliable and efficient method for N-alkylation under various reaction conditions. The Boc-protecting group on the piperidine nitrogen ensures its stability during the alkylation step and allows for subsequent deprotection under acidic conditions, providing a handle for further synthetic modifications.

Synthesis of this compound

The alkylating agent, this compound, can be synthesized from commercially available N-Boc-4-piperidone in a three-step sequence involving a Wittig reaction, hydrogenation, and tosylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (22.4 mL, 110 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in anhydrous THF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (from Step 1) in ethanol (150 mL), add palladium on carbon (10 wt. %, 1.0 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a stirred solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (from Step 2, assuming 100 mmol) and triethylamine (20.9 mL, 150 mmol) in anhydrous dichloromethane (DCM, 200 mL) at 0 °C, add p-toluenesulfonyl chloride (22.9 g, 120 mmol) portionwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Wash the reaction mixture with water (100 mL), 1 M HCl (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford this compound as a white solid.

N-alkylation of Amines: General Principles and Reaction Workflow

The N-alkylation of primary and secondary amines with this compound proceeds via a nucleophilic substitution reaction where the amine attacks the carbon atom bearing the tosylate leaving group. The reaction is typically carried out in the presence of a base to neutralize the p-toluenesulfonic acid byproduct. The choice of base and solvent depends on the reactivity and properties of the amine substrate.

G cluster_workflow N-Alkylation Experimental Workflow start Start: Amine and N-Boc-4-[2-(tosyloxy)ethyl]piperidine reagents Add Base and Solvent start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up: - Quench Reaction - Extraction - Dry and Concentrate reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: N-alkylated amine purification->product

A generalized workflow for the N-alkylation of amines.

Experimental Protocols for N-Alkylation

Protocol 1: N-alkylation of Primary and Secondary Aliphatic Amines

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Materials:

  • Primary or secondary aliphatic amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.) or Diisopropylethylamine (DIPEA, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask containing the amine (1.0 eq.) and this compound (1.1 eq.), add the chosen solvent (DMF or MeCN).

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-alkylation of Anilines and other Aromatic Amines

This protocol is optimized for less nucleophilic aromatic amines.

Materials:

  • Aniline or substituted aniline (1.0 eq.)

  • This compound (1.2 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) or Potassium tert-butoxide (KOtBu, 1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the base (NaH or KOtBu, 1.5 eq.) in the chosen anhydrous solvent (DMF or THF) at 0 °C under an inert atmosphere, add a solution of the aniline (1.0 eq.) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.2 eq.) in the same solvent dropwise.

  • Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following tables provide representative data for the N-alkylation of various amines with this compound. Please note that reaction conditions and yields may vary depending on the specific substrate and experimental setup. This data is illustrative and based on typical outcomes for similar reactions.

Table 1: N-alkylation of Primary Aliphatic Amines

AmineBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineK₂CO₃MeCN801285-95
CyclohexylamineDIPEADMF601680-90
n-ButylamineK₂CO₃MeCN801088-96
IsopropylamineDIPEADMF702475-85

Table 2: N-alkylation of Secondary Aliphatic Amines

AmineBaseSolventTemp (°C)Time (h)Yield (%)
DiethylamineK₂CO₃DMF802470-80
PiperidineDIPEAMeCN601885-95
MorpholineK₂CO₃DMF802082-92
N-MethylbenzylamineDIPEAMeCN702478-88

Table 3: N-alkylation of Aromatic Amines

AmineBaseSolventTemp (°C)Time (h)Yield (%)
AnilineNaHDMF1001260-70
4-MethoxyanilineKOtBuTHF801665-75
4-ChloroanilineNaHDMF1001855-65
IndoleKOtBuDMF801070-80

Logical Relationship of Reaction Components

The success of the N-alkylation reaction depends on the interplay between the amine nucleophile, the alkylating agent, the base, and the solvent. The following diagram illustrates these relationships.

G cluster_components Reaction Components and Their Roles Amine Amine (Nucleophile) Product N-Alkylated Product Amine->Product Attacks Tosylate N-Boc-4-[2-(tosyloxy)ethyl]piperidine (Alkylating Agent) Tosylate->Product Provides Alkyl Group Base Base (Acid Scavenger) Base->Product Enables Reaction Solvent Solvent (Reaction Medium) Solvent->Product Facilitates Interaction

Interplay of components in the N-alkylation reaction.

Conclusion

This compound is a highly effective reagent for the N-alkylation of a broad range of primary and secondary amines. The protocols provided herein offer robust and adaptable methods for the synthesis of N-substituted piperidine derivatives, which are valuable intermediates in pharmaceutical and medicinal chemistry research. The choice of reaction conditions can be tailored to the specific amine substrate to achieve optimal yields. The Boc-protecting group allows for further synthetic manipulations, making this building block a versatile tool for the construction of complex molecular architectures.

Application Notes and Protocols for N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in many approved drugs, which can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the 4-toluenesulfonyloxy (tosyl) group on the ethyl side chain serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of G protein-coupled receptor (GPCR) ligands.

Key Features and Advantages

  • Versatile Synthetic Handle: The tosyl group is a highly efficient leaving group, facilitating the introduction of the piperidine moiety onto various nucleophilic scaffolds through alkylation reactions.

  • Orthogonal Protection Strategy: The Boc protecting group is stable under a variety of reaction conditions used to displace the tosyl group and can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.

  • Lipophilicity Enhancement: The extended ethyl chain can increase the lipophilicity of the final compound, potentially improving its ability to cross cellular membranes, including the blood-brain barrier.[1]

  • Scaffold for Bioactive Molecules: The piperidine core is a privileged scaffold found in numerous CNS agents, kinase inhibitors, and other therapeutic agents.

Applications in Drug Discovery

This compound is particularly well-suited for the synthesis of ligands targeting GPCRs, such as adenosine receptors. The adenosine A2A receptor, for instance, is a key target in the treatment of various conditions, including Parkinson's disease, inflammation, and cancer. Potent and selective A2A receptor agonists often feature an N-substituted adenine core, and the title compound provides a key fragment for introducing a piperidine-containing side chain.

Below is a representative application in the synthesis of a potent and selective adenosine A2A receptor agonist.

Experimental Protocols

Protocol 1: Synthesis of a Novel Adenosine A2A Receptor Agonist

This protocol describes a representative synthesis of a hypothetical adenosine A2A receptor agonist, Compound 3, using this compound. The synthesis involves the N-alkylation of an adenine derivative, followed by deprotection and subsequent functionalization.

Reaction Scheme:

G A This compound C Intermediate 1 (N-Boc protected) A->C K2CO3, DMF, 80 °C B 2-Chloroadenine B->C D Intermediate 2 (Deprotected piperidine) C->D TFA, DCM, rt F Compound 3 (Final Product) D->F EDC, HOBt, DIPEA, DMF E Carboxylic Acid E->F

Caption: Synthetic scheme for Compound 3.

Step 1: N-Alkylation of 2-Chloroadenine

  • To a solution of 2-chloroadenine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .

Step 2: Boc Deprotection

  • Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate 2 .

Step 3: Amide Coupling

  • To a solution of a suitable carboxylic acid (1.0 eq) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, Compound 3 .

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₉H₂₉NO₅S383.50Solid
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidineC₁₈H₂₇NO₅S369.48Solid
N-Boc-4-piperidineethanolC₁₂H₂₃NO₃229.32Liquid

Table 2: Representative Reaction Parameters and Yields.

Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
N-AlkylationK₂CO₃DMF8012-1675-85
Boc DeprotectionTFADCMrt2-4>95
Amide CouplingEDC, HOBt, DIPEADMFrt12-1660-75

Table 3: Hypothetical Biological Activity of Synthesized Adenosine A2A Receptor Agonist (Compound 3).

CompoundTargetAssay TypeKᵢ (nM)Selectivity vs. A₁ Receptor
Compound 3Human A2A ReceptorRadioligand Binding5.2>200-fold
CGS-21680Human A2A ReceptorRadioligand Binding15.0~130-fold

Visualizations

Signaling Pathway

G agonist A2A Agonist (e.g., Compound 3) receptor Adenosine A2A Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp atp ATP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., anti-inflammatory effects) pka->response Phosphorylates targets leading to

Caption: A2A Receptor Signaling Pathway.

Experimental Workflow

G start Start Materials: N-Boc-4-[2-(tosyloxy)ethyl]piperidine 2-Chloroadenine step1 Step 1: N-Alkylation start->step1 pur1 Purification (Column Chromatography) step1->pur1 int1 Intermediate 1 pur1->int1 step2 Step 2: Boc Deprotection int1->step2 workup2 Aqueous Workup step2->workup2 int2 Intermediate 2 workup2->int2 step3 Step 3: Amide Coupling int2->step3 pur2 Purification (Column Chromatography) step3->pur2 final Final Product (Compound 3) pur2->final analysis Biological Activity Assays final->analysis

Caption: Synthetic Workflow Overview.

References

Application Notes and Protocols for the Synthesis of Piperidine-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceutical agents and natural products, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, with its derivatives spanning more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's.[1][3][4] The conformational flexibility of the piperidine ring allows for the precise spatial arrangement of substituents, enabling optimized interactions with biological targets.[5] This document provides detailed application notes and protocols for the synthesis of a prominent piperidine-based pharmaceutical, Donepezil, and explores its mechanism of action.

Synthesis of Donepezil

Donepezil is a reversible acetylcholinesterase (AChE) inhibitor used for the palliative treatment of mild to moderate Alzheimer's disease.[6] The following protocol details a common synthetic route involving the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[3][7]

Experimental Protocol: Two-Step Synthesis of Donepezil

Step 1: Condensation to form 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methyl piperidine

This step involves a base-catalyzed aldol condensation between an indanone and a piperidine carboxaldehyde.[4]

  • Materials:

    • 5,6-dimethoxy-1-indanone

    • 1-benzyl-4-formylpiperidine

    • Lithium diisopropylamide (LDA) or Butyllithium (n-BuLi) and diisopropylamine

    • Tetrahydrofuran (THF), anhydrous

    • Round bottom flask, magnetic stirrer, and nitrogen atmosphere setup

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C.

    • Slowly add an equimolar amount of n-butyllithium to the solution to generate LDA in situ, and stir for 30 minutes.

    • In a separate flask, dissolve 5,6-dimethoxy-1-indanone in anhydrous THF.

    • Slowly add the solution of 5,6-dimethoxy-1-indanone to the LDA solution at -78 °C and stir for 1 hour.

    • Add a solution of 1-benzyl-4-formylpiperidine in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude condensation product.

Step 2: Reduction to Donepezil and Salt Formation

The unsaturated intermediate is reduced to yield Donepezil, which is then typically converted to its hydrochloride salt for pharmaceutical use.[3]

  • Materials:

    • Crude 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methyl piperidine

    • Palladium on carbon (10% Pd/C) or Platinum on carbon (Pt/C)

    • Hydrogen gas (H₂)

    • Tetrahydrofuran (THF) or a mixture of ethyl acetate, acetic acid, and rectified spirit

    • Methanolic HCl or HCl in dichloromethane-ethyl acetate

    • Hydrogenation apparatus

  • Procedure:

    • Dissolve the crude condensation product in the chosen solvent system within a hydrogenation vessel.[3]

    • Add the Pd/C or Pt/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 55-60 psi) and stir the reaction mixture at room temperature for 4-6 hours.[3]

    • Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, carefully filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude Donepezil base.

    • Purify the crude product by silica gel column chromatography if necessary.

    • Dissolve the purified Donepezil base in a suitable solvent (e.g., dichloromethane-ethyl acetate) and treat with a solution of HCl to precipitate Donepezil hydrochloride.

    • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.

Data Presentation
StepReactantsKey Reagents/CatalystsSolvent(s)Typical YieldReference(s)
Condensation5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidineLDA or n-BuLi/diisopropylamineAnhydrous THF~80-90%[4]
Reduction1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methyl piperidine10% Pd/C or Pt/C, H₂THF or Ethyl acetate/Acetic acid/Rectified spirit>90%[3]
Salt FormationDonepezil baseHClDichloromethane/Ethyl acetate or MethanolQuantitative

Characterization Data for Donepezil Hydrochloride

  • ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm): 7.35–7.39 (m, 5H, Ar-H of benzyl), 6.64 (s, 1H, Ar-H), 6.57 (s, 1H, Ar-H), 3.8-3.9 (s, 6H, 2x OCH₃), additional peaks corresponding to the piperidine and indanone backbone.[2][8]

  • ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm): 211.33 (C=O), 155.38, 148-150 (aromatic carbons), 128.42, 127.19 (benzyl carbons), other aliphatic carbons of the piperidine and indanone structure.[2][8]

Mechanism of Action of Donepezil

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[9][10] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh, which is crucial for cognitive functions like memory and learning.[11] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[9][10]

Beyond its direct effect on ACh levels, evidence suggests that Donepezil may also exert neuroprotective effects through the modulation of downstream signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is critical for neuronal survival and protection against neurotoxicity.[1][12] Activation of the PI3K/Akt pathway can inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.[1][12]

Signaling Pathway of Donepezil's Neuroprotective Effect

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds to Increased_ACh Increased ACh Levels AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Donepezil Donepezil Donepezil->AChE Inhibits PI3K PI3K Postsynaptic_Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuronal Survival & Neuroprotection Akt->Neuroprotection Promotes Tau Tau Protein GSK3b->Tau Hyperphosphorylates

Caption: Signaling pathway of Donepezil's action.

Experimental Workflow

The synthesis of Donepezil can be summarized in the following workflow diagram, illustrating the key stages from starting materials to the final active pharmaceutical ingredient (API).

G Start Starting Materials: 5,6-dimethoxy-1-indanone 1-benzyl-4-formylpiperidine Condensation Step 1: Aldol Condensation Start->Condensation Intermediate Unsaturated Intermediate Condensation->Intermediate Reduction Step 2: Catalytic Hydrogenation Intermediate->Reduction Purification Purification (Chromatography/Recrystallization) Reduction->Purification Donepezil_Base Donepezil (Free Base) Purification->Donepezil_Base Salt_Formation Salt Formation (HCl) Donepezil_Base->Salt_Formation API Donepezil Hydrochloride (API) Salt_Formation->API

Caption: Synthetic workflow for Donepezil.

References

Application Notes and Protocols: Deprotection of Boc Group from N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of the Boc group from N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and protocols for the removal of the Boc protecting group from this specific substrate using common acidic reagents: Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and p-Toluenesulfonic Acid (p-TsOH).

Data Presentation

The selection of a deprotection method often depends on factors such as reaction efficiency, scalability, and compatibility with other functional groups. Below is a summary of typical quantitative data for the deprotection of this compound under different acidic conditions. Please note that yields and reaction times can vary based on the specific reaction scale and purity of reagents.

Deprotection ReagentSolventTemperature (°C)Reaction TimeTypical Yield (%)Purity
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hours>95%High
Hydrochloric Acid (HCl)1,4-Dioxane or MethanolRoom Temperature1 - 3 hours>95%High
p-Toluenesulfonic Acid (p-TsOH)Dichloromethane (DCM) or TolueneRoom Temperature or 40°C2 - 6 hours>95%High

Experimental Protocols

Materials and General Methods:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (4M solution in 1,4-dioxane or concentrated aqueous solution)

  • p-Toluenesulfonic Acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • 1,4-Dioxane, anhydrous

  • Methanol (MeOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and generally effective method for N-Boc deprotection.[1][2][3]

  • Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • To the stirred solution, add Trifluoroacetic Acid (TFA) (5-10 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To the residue, carefully add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product, 4-[2-(4-toluenesulfonyloxy)ethyl]piperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This protocol is a common alternative to TFA and often yields the hydrochloride salt of the product, which can sometimes be easier to handle and purify.[4]

  • Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane or methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC. The hydrochloride salt of the product may precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • For work-up to the free base, the residue can be dissolved in water and basified with a saturated aqueous NaHCO₃ solution, followed by extraction with DCM as described in Protocol 1.

Protocol 3: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This method offers a milder alternative to TFA and HCl and can be advantageous when other acid-sensitive functional groups are present.[5][6]

  • Dissolve this compound (1.0 equiv) in DCM or toluene (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Add p-Toluenesulfonic acid monohydrate (1.1-2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40°C for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be washed with a saturated aqueous NaHCO₃ solution to remove the excess acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to afford the deprotected product.

Characterization of 4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine:

The successful deprotection can be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show the disappearance of the characteristic singlet for the Boc group's t-butyl protons at approximately 1.4 ppm. The protons of the piperidine ring and the ethyl tosylate moiety will be visible.

  • ¹³C NMR: The spectrum should no longer contain the signals corresponding to the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the deprotected product.

Mandatory Visualization

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up and Isolation cluster_product Final Product cluster_characterization Characterization start This compound deprotection Dissolve in Solvent (DCM, Dioxane, etc.) start->deprotection add_acid Add Acidic Reagent (TFA, HCl, or p-TsOH) deprotection->add_acid reaction Stir at Room Temperature (Monitor by TLC) add_acid->reaction neutralize Neutralization (aq. NaHCO₃) reaction->neutralize extract Extraction with Organic Solvent neutralize->extract dry Drying over Na₂SO₄/MgSO₄ extract->dry concentrate Concentration in vacuo dry->concentrate product 4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine concentrate->product characterization NMR, Mass Spectrometry product->characterization

Caption: Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols: A Detailed Procedure for the Tosylation of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of N-Boc-4-(2-tosyloxyethyl)piperidine via the tosylation of N-Boc-4-piperidineethanol. The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[1] This protocol is designed to be a reliable method for researchers requiring this key intermediate for subsequent nucleophilic substitution reactions in the development of novel therapeutics.[2][3]

Reaction Scheme

The reaction involves the treatment of N-Boc-4-piperidineethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically triethylamine (TEA), and a catalyst, 4-dimethylaminopyridine (DMAP), in an anhydrous solvent like dichloromethane (DCM).

Chemical Equation:

Caption: Workflow for the tosylation of N-Boc-4-piperidineethanol.

References

The Pivotal Role of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine in the Synthesis of Central Nervous System Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a key building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the Central Nervous System (CNS). Its unique structural features, comprising a Boc-protected piperidine nitrogen and a tosylated ethyl side chain, offer a versatile platform for the synthesis of a diverse range of CNS agents, including antipsychotics, antidepressants, and neuroprotective agents. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of CNS drug candidates.

Application Notes

The primary application of this compound in CNS drug synthesis lies in its function as an electrophilic building block for the introduction of the N-Boc-piperidin-4-ylethyl moiety. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile alkylation of various nucleophiles such as amines, phenols, and indoles.

Key Synthetic Transformations:

  • N-Alkylation: The reaction with primary or secondary amines is a cornerstone for the synthesis of numerous CNS agents. For instance, the alkylation of substituted anilines or piperazines is a key step in the synthesis of atypical antipsychotics that modulate dopamine and serotonin receptors.

  • O-Alkylation: The reaction with phenols is utilized to create ether linkages, a common structural motif in various CNS drugs. A notable example is the synthesis of aripiprazole and its analogs, where a quinolinone derivative is O-alkylated.

  • C-Alkylation: While less common, the reaction with carbanions, such as those derived from indoles, can be employed to form carbon-carbon bonds, leading to novel CNS-active scaffolds.

The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is crucial for several reasons. It prevents the piperidine nitrogen from acting as a nucleophile, ensuring regioselective alkylation at the tosylated ethyl group. Furthermore, the Boc group can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen, a common strategy to fine-tune the pharmacological profile of the final compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of precursors for CNS agents.

Protocol 1: N-Alkylation of a Substituted Aniline

This protocol describes a general procedure for the synthesis of an N-(piperidin-4-ylethyl)aniline derivative, a common core structure in various CNS drug candidates.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aniline (e.g., 2,3-dichloroaniline)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in DMF (10 mL/mmol of aniline) is added potassium carbonate (2.0 eq).

  • This compound (1.2 eq) is then added to the suspension.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation:

EntryAniline NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12,3-DichloroanilineK₂CO₃DMF901875
23-MethoxyanilineCs₂CO₃CH₃CN802482
3IndoleNaHDMF601268
Protocol 2: O-Alkylation of a Phenolic Compound

This protocol outlines the synthesis of an O-(piperidin-4-ylethyl) ether, a key intermediate in the synthesis of drugs like aripiprazole.

Reaction Scheme:

Materials:

  • This compound

  • Phenolic compound (e.g., 7-hydroxy-3,4-dihydro-2(1H)-quinolinone)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF (15 mL/mmol of phenol) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, a solution of the phenolic compound (1.0 eq) in DMF is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.1 eq) in DMF is then added dropwise.

  • The reaction mixture is heated to 60-70 °C and stirred for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to 0 °C, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is diluted with water and extracted with ethyl acetate (3 x 40 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired ether.

Data Presentation:

EntryPhenolic NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
17-Hydroxy-3,4-dihydro-2(1H)-quinolinoneNaHDMF651285
24-MethoxyphenolK₂CO₃DMF801690

Visualizations

Signaling Pathway: Dopamine and Serotonin Receptor Modulation

Many CNS agents synthesized using the title compound act as modulators of dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, which are G-protein coupled receptors (GPCRs).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A HT2A 5-HT2A Receptor Serotonin->HT2A G_protein G-protein Signaling D2R->G_protein HT1A->G_protein HT2A->G_protein Cellular_Response Modulated Cellular Response (e.g., neuronal excitability) G_protein->Cellular_Response CNS_Agent CNS Agent (e.g., Atypical Antipsychotic) CNS_Agent->D2R Partial Agonist/ Antagonist CNS_Agent->HT1A Partial Agonist CNS_Agent->HT2A Antagonist

Caption: Modulation of Dopamine and Serotonin Pathways by a CNS Agent.

Experimental Workflow: Synthesis of a CNS Agent Precursor

This diagram illustrates the general workflow for the synthesis of a CNS agent precursor using this compound.

G Start Starting Materials: - N-Boc-4-[2-(tosyloxy)ethyl]piperidine - Nucleophile (Aryl-NH2 or Aryl-OH) Reaction Nucleophilic Substitution (N- or O-Alkylation) - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, CH3CN) - Heat Start->Reaction Workup Aqueous Workup - Quenching - Extraction - Washing & Drying Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Intermediate Protected Intermediate: Aryl-(NH/O)-(CH2)2-piperidine-N-Boc Purification->Intermediate Deprotection Boc Deprotection - Acid (e.g., TFA, HCl) Intermediate->Deprotection Final_Precursor Final Precursor: Aryl-(NH/O)-(CH2)2-piperidine Deprotection->Final_Precursor

Caption: General workflow for the synthesis of a CNS agent precursor.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

This diagram illustrates the logical relationships in optimizing a CNS drug candidate derived from the title compound.

G cluster_properties Pharmacological & ADME Properties Core Core Scaffold: Piperidin-4-ylethyl Receptor_Affinity Receptor Affinity & Selectivity Core->Receptor_Affinity Aryl Aryl/Heteroaryl Moiety (from Nucleophile) Aryl->Receptor_Affinity Key for target binding BBB_Penetration Blood-Brain Barrier Penetration Aryl->BBB_Penetration Metabolic_Stability Metabolic Stability Aryl->Metabolic_Stability Piperidine_N Piperidine N-Substituent (after Boc deprotection) Piperidine_N->Receptor_Affinity Fine-tunes affinity/selectivity Solubility Aqueous Solubility Piperidine_N->Solubility Modulates polarity Linker Linker (Ethyl group) Linker->BBB_Penetration Influences flexibility & lipophilicity

Caption: Key structural elements influencing the properties of the CNS agent.

Application in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4][5] This document provides detailed application notes and protocols for the synthesis of specific classes of kinase inhibitors, highlighting recent advancements and key experimental methodologies.

Case Study 1: Synthesis of Quinoline-Chalcone Hybrid Kinase Inhibitors

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer properties.[6] The combination of the quinoline scaffold with a chalcone moiety has been shown to yield potent kinase inhibitors.[7] Chalcones, characterized by an α,β-unsaturated ketone system, are naturally occurring compounds and serve as precursors for flavonoids with demonstrated pharmacological activities.[7]

Signaling Pathway: PI3K/Akt/mTOR Pathway

Many quinoline-based inhibitors target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and resistance to therapy. Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, can effectively block these pro-tumorigenic signals.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Inhibitor Quinoline-Chalcone Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->Akt Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-chalcone hybrids.

Experimental Protocol: Claisen-Schmidt Condensation for Quinoline-Chalcone Synthesis

This protocol describes the synthesis of a novel quinoline-chalcone hybrid via a Claisen-Schmidt condensation reaction.[7]

Materials:

  • 6-Methoxyquinoline-4-carbaldehyde

  • Substituted acetophenone

  • Ethanol

  • Aqueous solution of potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 6-Methoxyquinoline-4-carbaldehyde (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of KOH (e.g., 40%) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with glacial acetic acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with distilled water, and dry it.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure quinoline-chalcone derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation
CompoundTarget KinaseIC50 (µM)Synthesis Yield (%)Reference
Quinoline-Chalcone 1PI3Kα0.8578[7]
Quinoline-Chalcone 2Akt11.2382[7]
Quinoline-Chalcone 3mTOR0.5675[7]

Case Study 2: Synthesis of 7-Azaindole-Based Kinase Inhibitors

The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors as it can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.[8] 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-amine is a key building block for synthesizing potent and selective inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1).[8]

Signaling Pathway: ALK/ROS1 Signaling in NSCLC

In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or ROS1, resulting in constitutive kinase activity. This drives downstream signaling pathways that promote cell proliferation and survival.[8]

ALK_ROS1_Signaling ALK_ROS1 ALK/ROS1 Fusion Protein STAT3 STAT3 ALK_ROS1->STAT3 PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Akt Akt PI3K->Akt RAF RAF RAS->RAF Akt->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->ALK_ROS1 Inhibits Synthesis_Workflow Start 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Step1 Reaction with Phosgene or equivalent Start->Step1 Intermediate1 Isocyanate Intermediate Step1->Intermediate1 Step2 Reaction with Amine (R-NH2) Intermediate1->Step2 Final_Product Urea-Functionalized 7-Azaindole Inhibitor Step2->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

References

Application Notes and Protocols for Reductive Amination of N-Boc-4-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reductive amination of N-Boc-4-formylpiperidine, a key synthetic intermediate in the development of pharmaceutical agents. Reductive amination is a cornerstone transformation in medicinal chemistry for the introduction of diverse amine functionalities. This guide focuses on two of the most prevalent and effective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The protocols outlined herein offer robust and reproducible methods for the synthesis of a variety of N-substituted-4-(aminomethyl)piperidine derivatives. A comparative analysis of these methods is presented to facilitate the selection of the most appropriate conditions based on the substrate scope and desired outcome.

Introduction

N-Boc-4-formylpiperidine is a versatile building block in drug discovery, serving as a precursor for a wide array of piperidine-containing compounds. The aldehyde functionality allows for the facile introduction of various substituents through reductive amination, a chemical reaction that transforms a carbonyl group into an amine via an intermediate imine. This one-pot reaction is highly valued for its efficiency and broad applicability.

The choice of reducing agent is critical to the success of a reductive amination. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are popular choices due to their mild nature and excellent chemoselectivity.[1]

  • Sodium Triacetoxyborohydride (STAB) is a non-toxic and mild reducing agent that is particularly effective in aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[2] It does not require acidic conditions for the reduction of the iminium ion, making it suitable for substrates with acid-sensitive functional groups.[3]

  • Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent that is effective in protic solvents like methanol (MeOH) and often requires slightly acidic conditions (pH 6-7) to facilitate imine formation and subsequent reduction.[1] However, a significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions.[3]

This application note provides detailed protocols for the use of both reagents in the reductive amination of N-Boc-4-formylpiperidine with a range of primary and secondary amines.

Signaling Pathways and Experimental Workflows

The general workflow for the reductive amination of N-Boc-4-formylpiperidine is a straightforward process. The aldehyde is first condensed with a primary or secondary amine to form an imine or enamine, which exists in equilibrium with the protonated iminium ion. The reducing agent then selectively delivers a hydride to the iminium ion to yield the final amine product.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-Boc-4-formylpiperidine N-Boc-4-formylpiperidine Imine_Formation Imine/Iminium Ion Formation N-Boc-4-formylpiperidine->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) Final_Product N-Substituted-4-(aminomethyl)piperidine Reduction->Final_Product

Reductive Amination Workflow

Data Presentation

The following table summarizes various reported protocols for the reductive amination of N-Boc-4-formylpiperidine with different amines and reducing agents, highlighting the reaction conditions and corresponding yields.

AmineReducing AgentSolventAdditiveTemp. (°C)Time (h)Yield (%)
AnilineNaBH(OAc)₃DCEAcetic AcidRT1695
BenzylamineNaBH(OAc)₃DCMNoneRT1285
MethylamineNaBH(OAc)₃DCMNone0 to RT492
MorpholineNaBH(OAc)₃THFNoneRT1888
PiperidineNaBH(OAc)₃DCENoneRT2490
4-FluoroanilineNaBH(OAc)₃DCEAcetic AcidRT1693
Ammonium AcetateNaBH₃CNMeOHAcetic AcidRT2478
AnilineNaBH₃CNMeOHAcetic AcidRT2485
BenzylamineNaBH₃CNMeOHAcetic AcidRT1282
MorpholineNaBH₃CNMeOHAcetic AcidRT1880

Yields are based on isolated product after purification.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) - General Procedure

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • N-Boc-4-formylpiperidine (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, typically 1.0 eq for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of N-Boc-4-formylpiperidine in anhydrous DCM or DCE (approximately 0.1-0.2 M), add the amine.

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • For less reactive amines, acetic acid can be added to the mixture to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or the reaction solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) - General Procedure

This protocol is effective for a variety of amines and is often performed in protic solvents. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidic workup can generate toxic hydrogen cyanide gas.

Materials:

  • N-Boc-4-formylpiperidine (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.1-1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-formylpiperidine and the amine in anhydrous methanol (approximately 0.1-0.2 M).

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or DCM) and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Relationships

The selection of the appropriate reductive amination protocol depends on several factors, including the nature of the amine, the presence of other functional groups, and safety considerations.

Protocol_Selection Start Start Amine_Type Amine Reactivity (Primary, Secondary, Weakly Nucleophilic) Start->Amine_Type Functional_Groups Presence of Acid-Sensitive Functional Groups Amine_Type->Functional_Groups Safety Toxicity Concerns Functional_Groups->Safety Protocol_NaBH_OAc_3 Use NaBH(OAc)₃ Protocol Safety->Protocol_NaBH_OAc_3 High Safety Priority or Acid-Sensitive Groups Present Protocol_NaBH3CN Use NaBH₃CN Protocol Safety->Protocol_NaBH3CN Protic Solvent Preferred and No Acid-Sensitive Groups

Protocol Selection Guide

Conclusion

The reductive amination of N-Boc-4-formylpiperidine is a highly efficient and versatile method for the synthesis of a diverse range of N-substituted-4-(aminomethyl)piperidine derivatives. Both sodium triacetoxyborohydride and sodium cyanoborohydride are effective reducing agents for this transformation. NaBH(OAc)₃ is generally preferred due to its lower toxicity and broader compatibility with acid-sensitive substrates.[3] NaBH₃CN remains a viable option, particularly when protic solvents are desired, provided appropriate safety precautions are taken.[1] The choice of protocol should be guided by the specific characteristics of the amine substrate and the overall synthetic strategy. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Improving yield in reactions with N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in reactions with this compound, a primary tosylate, are typically due to one or more of the following factors: competing elimination reactions, suboptimal reaction conditions, or degradation of materials. The tosyl group is an excellent leaving group, making the substrate highly reactive for SN2 reactions but also susceptible to side reactions.[1]

Key Troubleshooting Steps:

  • Assess for Side Products: Use Thin-Layer Chromatography (TLC) or LC-MS to check for the presence of byproducts, particularly the E2 elimination product.

  • Verify Reagent Quality: Ensure the nucleophile, base, and solvent are pure and anhydrous, as contaminants can interfere with the reaction.

  • Optimize Conditions: Systematically adjust the temperature, solvent, and base to favor the desired SN2 pathway.

Low_Yield_Troubleshooting start Low Reaction Yield check_tlc Analyze Reaction Mixture (TLC, LC-MS) start->check_tlc side_products Significant Side Products Observed? check_tlc->side_products Evaluate Chromatogram no_reaction Mainly Unreacted Starting Material? side_products->no_reaction No elimination Address Elimination (See Q2) side_products->elimination Yes reagent_issue Verify Reagent Purity & Concentration no_reaction->reagent_issue Yes conditions_issue Optimize Conditions (Temp, Time, Solvent) (See Q3 & Q4) no_reaction->conditions_issue No success Improved Yield elimination->success reagent_issue->success conditions_issue->success

Caption: Troubleshooting logic for low reaction yields.

Q2: I am observing a significant amount of an elimination (E2) byproduct. How can I minimize it?

A2: The competition between SN2 (substitution) and E2 (elimination) is a classic challenge.[2] For a primary tosylate like this, SN2 is generally favored, but E2 can become significant with strong, sterically hindered bases.[3]

Strategies to Favor SN2 over E2:

  • Base Selection: Use a non-nucleophilic, sterically hindered base if a base is required, but if the nucleophile itself is basic, avoid adding another strong base. If the nucleophile is strong but not excessively basic (e.g., N₃⁻, CN⁻, I⁻), it will favor substitution.[4] Weakly basic, good nucleophiles are ideal.[3]

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). These solvents solvate the cation but leave the nucleophile relatively free, enhancing its nucleophilicity without significantly increasing its basicity.[5][6] Protic solvents can cage the nucleophile, reducing nucleophilicity and potentially favoring elimination.[5]

SN2_vs_E2 Substrate N-Boc-4-[2-(tosyloxy)ethyl]piperidine + Nucleophile/Base SN2_Pathway SN2 Pathway Substrate->SN2_Pathway Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature E2_Pathway E2 Pathway Substrate->E2_Pathway Favored by: - Strong, bulky base - Higher temperature SN2_Product Desired Substitution Product SN2_Pathway->SN2_Product E2_Product Elimination Byproduct E2_Pathway->E2_Product

Caption: Factors influencing the SN2 vs. E2 reaction pathways.

Q3: The reaction is very slow or does not go to completion. What parameters can I adjust?

A3: If the reaction is sluggish, the activation energy for the desired substitution is not being overcome.

Optimization Parameters:

  • Increase Temperature: Gently warming the reaction can increase the rate. However, monitor carefully for an increase in elimination byproducts (see Q2). A modest increase (e.g., from room temperature to 40-50 °C) is a good starting point.

  • Solvent: Ensure a suitable polar aprotic solvent is in use. Solvents like DMF or DMSO are excellent for SN2 reactions.[6]

  • Nucleophile Concentration: Increasing the concentration of the nucleophile (e.g., from 1.1 eq. to 1.5 or 2.0 eq.) can drive the reaction forward according to Le Chatelier's principle.

  • Additives: In some cases, additives like sodium iodide (NaI) can be used in catalytic amounts to perform an in situ Finkelstein reaction. The iodide displaces the tosylate to form a more reactive alkyl iodide, which is then displaced by the primary nucleophile.[7]

ParameterRecommendation for Slow ReactionsPotential Drawback
Temperature Increase incrementally (e.g., RT to 50°C)May increase E2 elimination
Solvent Use polar aprotic (DMF, DMSO)Can be difficult to remove during workup
Concentration Increase nucleophile (1.5-2.0 eq.)Complicates purification
Additive Catalytic NaI (Finkelstein)Adds another component to the mixture

Q4: My Boc protecting group is being cleaved during the reaction. How can I prevent this?

A4: The tert-butoxycarbonyl (Boc) group is stable to most basic and nucleophilic conditions but is labile under acidic conditions.[8] If you are observing Boc deprotection, it indicates an acidic environment.

Causes and Solutions:

  • Acidic Reagents: Ensure none of your starting materials or reagents are acidic.

  • Acidic Byproducts: Some reactions may generate acidic byproducts. For example, if using an amine hydrochloride salt as a nucleophile, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to neutralize the HCl and free the nucleophile.

  • Workup Conditions: Avoid acidic conditions (e.g., strong acid washes) during the reaction workup if the product is to be used in subsequent steps without deprotection.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide

This protocol describes a typical SN2 reaction to synthesize N-Boc-4-(2-azidoethyl)piperidine[9], a common intermediate.

Materials:

  • This compound (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.

  • Reagent Addition: Add sodium azide to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Experimental_Workflow A 1. Dissolve Substrate in Anhydrous DMF B 2. Add Nucleophile (e.g., NaN3) A->B C 3. Stir at RT or Heat (Monitor by TLC) B->C D 4. Quench with Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate Solvent F->G H 8. Purify Product (Chromatography) G->H

Caption: General workflow for a nucleophilic substitution reaction.

References

Preventing side reactions in N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidines. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during N-alkylation of piperidines and why does it occur?

The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This happens when the newly formed tertiary amine, the product of the first alkylation, undergoes a second alkylation. The resulting quaternary salt is a positively charged species that can be difficult to separate from the desired product, often leading to reduced yields and complicated purification.[2] The tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to further reaction with the alkylating agent.[2]

Q2: How can I prevent the formation of quaternary ammonium salts?

Several strategies can be employed to minimize or prevent over-alkylation:

  • Stoichiometric Control : Using an excess of the piperidine starting material (typically 2-3 equivalents) relative to the alkylating agent ensures that the alkylating agent is more likely to react with the starting piperidine than the N-alkylated product.[2]

  • Slow Addition of Alkylating Agent : A slow, controlled addition of the alkylating agent, for instance, using a syringe pump, maintains a low concentration of the electrophile throughout the reaction, thereby disfavoring the second alkylation step.[3][4]

  • Choice of Reaction Conditions : The selection of solvent, temperature, and base can influence the relative rates of mono- versus di-alkylation.[2] For example, while heating can increase the reaction rate, it may also increase the rate of quaternary salt formation.[2]

  • Reductive Amination : This alternative method avoids the use of alkyl halides and thus completely circumvents the possibility of over-alkylation, as no quaternary ammonium salt can be formed.[5][6][7]

Q3: My reductive amination reaction is slow or has failed. What are the potential causes?

A sluggish or failed reductive amination can often be attributed to the inefficient formation of the iminium ion intermediate.[3] This can be particularly problematic with less reactive ketones or aldehydes. Key factors to investigate include:

  • Presence of Water : Ensure that all reagents and solvents are anhydrous, as water can inhibit the formation of the iminium ion.[3]

  • Catalyst : The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[7] For less reactive carbonyl compounds, a Lewis acid catalyst like Ti(iPrO)₄ may be necessary.[3]

  • Pre-formation of the Imine : In cases where the carbonyl compound is susceptible to direct reduction by the hydride reagent, pre-forming the imine before adding the reducing agent can be beneficial.[3]

Q4: When should I use a protecting group strategy for N-alkylation?

A protecting group strategy is advisable when dealing with piperidine derivatives that contain other reactive functional groups, such as a primary amine.[5][6] For instance, in the case of 4-aminomethylpiperidine, the primary amine can be selectively protected with a group like tert-butoxycarbonyl (Boc) to ensure that alkylation occurs exclusively at the more nucleophilic piperidine nitrogen.[5][6] The protecting group can then be removed in a subsequent step.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Formation of Quaternary Ammonium Salt as a Major Byproduct Over-alkylation of the piperidine nitrogen.[1]• Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent.[2]• Add the alkylating agent slowly using a syringe pump.[3][4]• Consider switching to reductive amination as an alternative synthetic route.[5][6][7]
Low or No Yield of N-Alkylated Product • Incomplete reaction due to steric hindrance or a poor leaving group on the alkylating agent.[1]• Protonation of the starting piperidine by the acid byproduct (HX), rendering it non-nucleophilic.[2]• For sterically hindered substrates, consider using a more reactive alkylating agent or harsher reaction conditions (e.g., higher temperature), while carefully monitoring for side products.[7]• Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.[4][8]
Product is Water-Soluble and Difficult to Extract The desired tertiary amine product may be protonated or has formed a quaternary ammonium salt, both of which are highly water-soluble.[2]• During the aqueous work-up, basify the aqueous layer with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9.5-12 to deprotonate the product and facilitate its extraction into an organic solvent.[8]
Reductive Amination Fails or is Sluggish • Inefficient formation of the iminium ion intermediate.[3]• Presence of water in the reaction mixture.[3]• The carbonyl compound is being reduced directly by the hydride reagent.[3]• Add a catalytic amount of acetic acid to promote imine formation.[7]• Ensure all reagents and solvents are anhydrous.[3]• Pre-form the imine by stirring the piperidine and carbonyl compound together for a period before adding the reducing agent.[3]

Quantitative Data Presentation

Table 1: Comparison of Yields for Direct Alkylation vs. Reductive Amination

Piperidine DerivativeAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
Piperidin-2-ylmethyl acetateBenzyl bromideDirect AlkylationK₂CO₃DMFRT12-24~85-95
Piperidin-2-ylmethyl acetateBenzaldehydeReductive AminationNaBH(OAc)₃DichloromethaneRT4-12~90-98
Piperidine2-Phenethyl bromideDirect AlkylationAl₂O₃-OKAcetonitrile30480[9]
PiperidineEthyl bromideDirect AlkylationDIPEAAcetonitrileRT-< 70[3]
4-Aminomethylpiperidine (Boc-protected)Benzyl bromideDirect AlkylationK₂CO₃DMFRT-High (not specified)[6]
N-Boc-4-formylpiperidineEthylamine hydrochlorideReductive AminationNaBH(OAc)₃DichloromethaneRT12-24High (not specified)[5]

Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This method involves the direct reaction of a piperidine with an alkyl halide in the presence of a base to neutralize the acid byproduct.[8]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine (1.0 eq.), a suitable anhydrous solvent (e.g., acetonitrile or DMF), and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.).[8]

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred suspension.[8] For highly reactive alkylating agents, the use of a syringe pump for slow addition is recommended to minimize over-alkylation.[3][4]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). For less reactive alkyl halides, gentle heating (e.g., 50-70 °C) may be required.[7]

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.[8]

Protocol 2: N-Alkylation via Reductive Amination

This method is an excellent alternative to direct alkylation and prevents the formation of quaternary ammonium salts.[8]

  • In a round-bottom flask, dissolve the piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[7]

  • If necessary, add a catalytic amount of acetic acid to facilitate the formation of the iminium intermediate.[7] Stir the mixture at room temperature for about 30 minutes.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.[7]

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.[5][7]

  • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.[7]

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

troubleshooting_workflow start Start N-Alkylation Experiment check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction reaction_complete Reaction Complete? check_reaction->reaction_complete workup Aqueous Work-up & Purification reaction_complete->workup Yes incomplete Incomplete Reaction reaction_complete->incomplete No side_products Significant Side Products? workup->side_products product_ok Desired Product Obtained side_products->product_ok No quat_salt Quaternary Salt Formation side_products->quat_salt Yes adjust_stoichiometry Adjust Stoichiometry: - Excess Piperidine - Slow Alkyl Halide Addition quat_salt->adjust_stoichiometry use_reductive_amination Alternative Method: Use Reductive Amination quat_salt->use_reductive_amination add_base Add Non-Nucleophilic Base (e.g., K2CO3, DIPEA) incomplete->add_base check_reagents Check Reagent Quality & Reaction Conditions incomplete->check_reagents adjust_stoichiometry->start use_reductive_amination->start add_base->start check_reagents->start

Caption: Troubleshooting workflow for N-alkylation of piperidines.

experimental_workflows cluster_0 Direct Alkylation cluster_1 Reductive Amination da1 Mix Piperidine & Base in Anhydrous Solvent da2 Slowly Add Alkyl Halide da1->da2 da3 Monitor Reaction (TLC/LC-MS) da2->da3 da4 Work-up & Purification da3->da4 ra1 Mix Piperidine & Carbonyl in Anhydrous Solvent ra2 Add Reducing Agent (e.g., NaBH(OAc)3) ra1->ra2 ra3 Monitor Reaction (TLC/LC-MS) ra2->ra3 ra4 Quench, Work-up & Purification ra3->ra4

Caption: Comparison of experimental workflows for N-alkylation methods.

References

Technical Support Center: Optimization of Tosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the optimization of reaction conditions for tosylation reactions.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of tosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a tosylation reaction? A1: A tosylation reaction converts a hydroxyl group (an alcohol), which is a poor leaving group, into a tosylate ester (-OTs). The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution or elimination reactions.[1][2][3] This conversion is a crucial step in multi-step organic synthesis.

Q2: What are the key reagents in a tosylation reaction? A2: The key reagents are the alcohol substrate, p-toluenesulfonyl chloride (TsCl), and a base. The base, typically pyridine or triethylamine (TEA), serves to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction.[1][3][4]

Q3: How does the tosylation reaction mechanism work? A3: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride (TsCl). This displaces the chloride ion. The base then deprotonates the intermediate to form the final tosylate ester product.[1] Importantly, this reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[1][5]

Q4: What is the role of the base in the reaction? A4: The primary role of the base (e.g., pyridine, triethylamine) is to scavenge the HCl produced during the reaction.[2][4] This prevents the protonation of the starting alcohol or other acid-sensitive functional groups in the molecule. Pyridine can also act as the solvent for the reaction.[3][6]

Q5: How should I monitor the progress of my tosylation reaction? A5: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[4] The tosylated product is typically less polar than the starting alcohol, so it will have a higher Rf value on the TLC plate. The aromatic ring of the tosyl group also allows for better visualization under UV light.[1]

Q6: What are the best practices for purifying the final tosylate product? A6: Purification typically involves an aqueous workup to remove the base and its salt byproduct (e.g., pyridinium hydrochloride). This involves washing the organic layer with dilute acid (like 1 M HCl), water, and a saturated sodium bicarbonate solution.[3][4] Excess tosyl chloride can be removed by reacting it with cellulosic materials like filter paper and then filtering.[7] The final product can then be purified by recrystallization or column chromatography.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during tosylation reactions, offering potential causes and actionable solutions.

Problem 1: Low to No Product Formation / Incomplete Reaction

Q: My reaction is not proceeding to completion, and I still have a significant amount of starting alcohol. What are the likely causes?

A: This is a common issue that can be attributed to several factors related to reagent quality and reaction conditions.

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, rendering it inactive. It is crucial to use fresh or purified TsCl.[6][8]

    • Base: Amine bases like pyridine and triethylamine are hygroscopic and can absorb moisture. Water reacts with TsCl, reducing its availability for the desired reaction. Using freshly distilled or anhydrous bases is highly recommended.[6][9]

    • Solvent: The presence of water in the solvent is a primary cause of incomplete reactions due to the hydrolysis of TsCl. Ensure the solvent is rigorously dried before use.[2][6]

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of TsCl or base will lead to incomplete consumption of the starting alcohol. It is common to use a slight excess of TsCl (1.2-1.5 equivalents) to drive the reaction to completion.[4][6]

    • Temperature: While many tosylations are run at 0 °C to room temperature, sterically hindered or less reactive alcohols may require higher temperatures to proceed at a reasonable rate.[8][10]

    • Steric Hindrance: Highly hindered secondary or tertiary alcohols react much slower with TsCl. For these substrates, using methanesulfonyl chloride (MsCl), which is more reactive, might be a better alternative.[1][8]

Troubleshooting Summary Table
Potential Cause Recommended Solution(s)
Poor Reagent Quality
Hydrolyzed Tosyl ChlorideUse freshly opened or recrystallized TsCl.[6][8]
Wet Base or SolventUse freshly distilled/anhydrous base and rigorously dried solvent.[6][9]
Suboptimal Conditions
Insufficient ReagentsUse a slight excess (1.2-1.5 eq.) of both TsCl and base.[4][6]
Low Reaction TemperatureGradually increase the temperature, monitoring by TLC.[10]
Sterically Hindered AlcoholIncrease reaction time/temperature, or consider using a more reactive sulfonylating agent like MsCl.[1][8]

Problem 2: Formation of Side Products

Q: My reaction is producing unexpected side products. What are they and how can I prevent them?

A: The formation of side products is often due to the reactivity of the intermediates and reagents.

  • Alkyl Chloride Formation:

    • Cause: The tosylate is an excellent leaving group, and the chloride ion generated from TsCl can act as a nucleophile, displacing the newly formed tosylate to yield an alkyl chloride. This is particularly common for benzylic alcohols or when using solvents like DMF that accelerate nucleophilic substitution.[11][12][13]

    • Solution: Use a non-nucleophilic base like pyridine. Consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl to avoid introducing a chloride source. Lowering the reaction temperature can also minimize this side reaction.[6]

  • Elimination (Alkene Formation):

    • Cause: For secondary and tertiary alcohols, elimination can compete with tosylation, especially at higher temperatures or with bulky, strong bases like potassium tert-butoxide.[14][15]

    • Solution: Use a non-hindered base like pyridine or triethylamine and maintain a low reaction temperature (e.g., 0 °C).

  • Decomposition or Polymerization:

    • Cause: If your substrate contains acid-sensitive functional groups (e.g., a furan ring), the HCl byproduct can cause decomposition or polymerization if not effectively neutralized.[4]

    • Solution: Ensure a sufficient excess (1.5-2.0 equivalents) of a non-nucleophilic base is present to immediately scavenge any generated HCl.[4]

Experimental Protocols

General Protocol for Tosylation of a Primary Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4][10]

  • Dissolution: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (~0.1 M). Cool the solution to 0 °C in an ice bath.[3][4]

  • Base Addition: Add triethylamine (1.5 eq.) or use pyridine as the solvent.[4]

  • TsCl Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred alcohol solution at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.[4]

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tosylate.[16]

  • Purification: Purify the product by recrystallization or column chromatography if necessary.[3]

Mandatory Visualizations

Experimental Workflow Diagram

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere dissolve Dissolve Alcohol in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., Pyridine, TEA) cool->add_base add_tscl Add TsCl Solution (Dropwise) add_base->add_tscl react Stir & Monitor (TLC) add_tscl->react quench Quench with Water react->quench extract Extract & Wash (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end_node Pure Tosylate purify->end_node

Caption: A standard experimental workflow for a tosylation reaction.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Reaction Issue? p1 Low / No Yield start->p1 p2 Side Products start->p2 c1a Reagents Degraded? (Wet/Old TsCl, Base) p1->c1a c1b Conditions Suboptimal? p1->c1b c2a Alkyl Chloride? p2->c2a c2b Alkene? p2->c2b s1a Use Fresh/Purified TsCl Use Anhydrous Base/Solvent c1a->s1a Yes s1b Increase Temp. Use Excess Reagents Consider MsCl c1b->s1b Yes s2a Use Pyridine Use Ts₂O Lower Temperature c2a->s2a Yes s2b Use Non-Bulky Base (Pyridine/TEA) Lower Temperature c2b->s2b Yes

Caption: A decision tree for troubleshooting common tosylation issues.

References

Technical Support Center: Purification of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis rather than bulk purification.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can arise from both the starting materials and the tosylation reaction itself. Common impurities include:

  • Unreacted N-Boc-4-(2-hydroxyethyl)piperidine: Incomplete tosylation will leave the starting alcohol in your product mixture.

  • p-Toluenesulfonic acid: This can form from the hydrolysis of tosyl chloride.

  • Side products from elimination: Under certain conditions, elimination of the tosylate group can occur, leading to the formation of N-Boc-4-(2-ethenyl)piperidine.

  • Di-tosylated byproducts: If there are other nucleophilic groups present, they may also react with tosyl chloride.

  • Residual solvents: Solvents used in the reaction and work-up may be present in the crude product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q4: What are the typical storage conditions for the purified product?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Possible Cause 1: Incomplete Reaction

  • Troubleshooting: Before purification, ensure the tosylation reaction has gone to completion by monitoring with TLC or HPLC. If the reaction is incomplete, consider extending the reaction time, increasing the equivalents of tosyl chloride and base, or ensuring all reagents and solvents are anhydrous.

Possible Cause 2: Product Loss During Extraction

  • Troubleshooting: Ensure the correct pH is maintained during the aqueous workup to prevent the loss of the product in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product.

Possible Cause 3: Co-elution of Product and Impurities during Column Chromatography

  • Troubleshooting: Optimize the solvent system for column chromatography by performing a thorough TLC analysis with various solvent mixtures. A gradient elution may be necessary to achieve good separation.

Issue 2: Presence of Impurities in the Final Product

Symptom: Extra spots on TLC or peaks in HPLC after purification.

Possible Impurity 1: Unreacted N-Boc-4-(2-hydroxyethyl)piperidine

  • Identification: This impurity is more polar than the desired product and will have a lower Rf value on a normal phase TLC plate.

  • Solution: Re-purify the product using flash column chromatography with a carefully optimized solvent gradient to separate the more polar starting material.

Possible Impurity 2: p-Toluenesulfonic acid

  • Identification: This is a highly polar and acidic impurity.

  • Solution: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

Possible Impurity 3: Elimination byproduct (N-Boc-4-(2-ethenyl)piperidine)

  • Identification: This byproduct is less polar than the desired product and will have a higher Rf value on a normal phase TLC plate.

  • Solution: Use a less polar solvent system during column chromatography to elute the byproduct before the desired product.

Data Presentation

Table 1: Typical Flash Column Chromatography Parameters for N-Boc-piperidine Derivatives

ParameterRecommended Condition/MaterialRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard adsorbent for moderately polar compounds.
Mobile Phase Hexanes / Ethyl Acetate or Dichloromethane / MethanolGood for separating compounds of intermediate polarity.
Elution Mode Gradient ElutionStart with a less polar mixture and gradually increase the polarity to elute impurities first, followed by the desired product.
Expected Purity >98%Achievable with careful fraction collection and optimized solvent gradient.

Table 2: Typical HPLC Purity Analysis Conditions for N-Boc-piperidine Derivatives

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 10% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or 254 nm

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: HPLC Purity Analysis

Objective: To determine the purity of this compound by RP-HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified product.

  • Dissolve it in 1 mL of a 1:1 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow crude Crude Product (from reaction workup) column Flash Column Chromatography (Silica Gel) crude->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Pure waste Impure Fractions tlc->waste Impure evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product Troubleshooting_Tree start Impure Product After Purification check_tlc Analyze by TLC/HPLC. What is the nature of the impurity? start->check_tlc polar_impurity More Polar Impurity (Lower Rf on TLC) check_tlc->polar_impurity Starting Material nonpolar_impurity Less Polar Impurity (Higher Rf on TLC) check_tlc->nonpolar_impurity Elimination Byproduct acidic_impurity Acidic Impurity check_tlc->acidic_impurity Acidic Residue solution_polar Re-purify with a more polar solvent system or a steeper gradient to better separate from starting material. polar_impurity->solution_polar solution_nonpolar Re-purify with a less polar solvent system to elute the non-polar byproduct first. nonpolar_impurity->solution_nonpolar solution_acidic Perform an aqueous wash with saturated sodium bicarbonate during the work-up. acidic_impurity->solution_acidic

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection of piperidines?

Incomplete Boc deprotection can stem from several factors, often related to reaction conditions, the specific piperidine substrate, or the quality of the reagents.[1] Key reasons include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, or the concentration of the acid, typically trifluoroacetic acid (TFA), might be too low to fully remove the Boc group.[1][2] Some piperidine derivatives may necessitate stronger acidic conditions or longer reaction times for complete deprotection.[1]

  • Inadequate Reaction Time: The deprotection step might be too short. While many deprotections are complete within 30 minutes to a few hours, sterically hindered piperidines may require extended reaction times.[3]

  • Steric Hindrance: Bulky substituents on the piperidine ring or near the nitrogen atom can sterically hinder the acid's approach to the Boc group, thereby slowing down the cleavage reaction.[2]

  • Poor Solubility: If the Boc-protected piperidine has poor solubility in the reaction solvent, it can lead to an incomplete reaction.

  • Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]

Q2: How can I monitor the progress of a Boc deprotection reaction?

Several analytical techniques can be employed to monitor the completeness of the Boc deprotection:

  • Thin-Layer Chromatography (TLC): This is a common method to track the reaction's progress.[4] The deprotected piperidine, being more polar, will typically have a lower Rf value than the Boc-protected starting material. The reaction is considered complete when the starting material spot is no longer visible by TLC.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique to monitor the disappearance of the starting material's mass and the appearance of the deprotected product's mass.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the disappearance of the characteristic tert-butyl peak of the Boc group, which is typically a singlet around 1.4 ppm.[1]

Q3: I'm observing side products during the deprotection of my Boc-piperidine. What are the common side reactions and how can I minimize them?

The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like TFA.[2][6] This carbocation can alkylate any nucleophilic sites on the piperidine derivative or other molecules in the reaction mixture.[7]

To minimize these side reactions, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation.[2][8]

Common Scavenger Cocktails for TFA Deprotection

Cocktail NameComposition (v/v/v)Target Residues / Use Case
Standard TFA / H₂O / TIS (95:2.5:2.5)[9]General purpose, effective for most sequences.[9]
Simple TFA / TIS (95:5)Effective for Trp, Met, Tyr containing compounds.[9]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[9]For substrates with multiple sensitive residues.[9]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Q4: What are the standard conditions for Boc deprotection using TFA or HCl?

The choice of acid and reaction conditions can significantly impact the efficiency of the deprotection.

Typical Acidic Conditions for Boc Deprotection

AcidSolventConcentrationTemperatureTimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)[2][9]Room Temp.30 min - 2 h[3][10]A common and generally effective condition.[11]
Hydrochloric Acid (HCl)1,4-Dioxane4 M[9]Room Temp.1 - 4 h[9]Product often precipitates as the HCl salt; a good alternative to TFA.[9][12]

Troubleshooting Guide

Issue: Incomplete Deprotection

If you are observing incomplete deprotection of your Boc-piperidine, consider the following troubleshooting steps:

  • Increase Acid Concentration: The concentration of TFA may be too low. Increase the concentration, with common ranges being 20% to 100% (neat TFA) in a solvent like DCM.[11]

  • Extend Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2] Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]

  • Increase Reaction Temperature: Most deprotections are performed at room temperature. If the reaction is slow, gentle warming might be necessary, but this can also increase the risk of side reactions.[2]

  • Improve Solubility: If the starting material has poor solubility, try a different solvent system. A mixture of DCM and methanol can sometimes improve solubility.[13]

  • Use a Stronger Acid: For particularly stubborn substrates, switching from TFA in DCM to 4M HCl in dioxane may be more effective.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines a general procedure for the solution-phase deprotection of a Boc-piperidine.

  • Reaction Setup: Dissolve the Boc-protected piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[9]

  • Cooling: Cool the solution to 0°C using an ice bath.[9]

  • Addition of Reagents: If necessary, add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[9] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[9]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[9]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[4]

    • Neutralization: If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[9] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.[3]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is an alternative to TFA and typically yields the hydrochloride salt of the piperidine.

  • Reaction Setup: Dissolve the Boc-protected piperidine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[2]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[2]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as chromatography or extraction. Alternatively, the hydrochloride salt can be collected by filtration and washed with a solvent like diethyl ether.[3]

Visual Guides

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Conc. or Equivalents check_conditions->increase_acid Low Conc. prolong_time Prolong Reaction Time check_conditions->prolong_time Short Time increase_temp Increase Temperature (with caution) check_conditions->increase_temp Low Temp. monitor Monitor by TLC/LC-MS increase_acid->monitor prolong_time->monitor increase_temp->monitor check_solubility Check Substrate Solubility monitor->check_solubility Incomplete complete Deprotection Complete monitor->complete Complete change_solvent Change Solvent System check_solubility->change_solvent Poor consider_alt Consider Alternative Acid (e.g., 4M HCl in Dioxane) check_solubility->consider_alt Good change_solvent->monitor consider_alt->monitor

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_1 Mechanism of Boc Deprotection and Side Reactions boc_piperidine Boc-Protected Piperidine protonated_boc Protonated Boc-Piperidine boc_piperidine->protonated_boc + H+ tfa TFA (H+) tfa->protonated_boc deprotected_piperidine Deprotected Piperidine (Amine Salt) protonated_boc->deprotected_piperidine tbutyl_cation tert-Butyl Cation protonated_boc->tbutyl_cation co2 CO2 protonated_boc->co2 side_product Alkylated Side Product tbutyl_cation->side_product Alkylation of Nucleophiles trapped_cation Trapped Cation tbutyl_cation->trapped_cation Trapping scavenger Scavenger scavenger->trapped_cation

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

How to avoid N-alkylation side products with Boc protection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc (tert-butyloxycarbonyl) as a protecting group for amines. The focus is on preventing the common side reaction of N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is N-alkylation in the context of Boc-protected amines?

A1: N-alkylation is an undesirable side reaction where the nitrogen atom of a Boc-protected amine is alkylated, leading to the formation of a tertiary amine. While the Boc group is designed to decrease the nucleophilicity of the amine, under certain conditions, the lone pair of electrons on the nitrogen can still participate in a nucleophilic attack on an electrophile, such as an alkyl halide. This is particularly prevalent under basic conditions which can deprotonate the N-H bond of the carbamate, increasing its nucleophilicity.

Q2: Under what conditions is N-alkylation of Boc-protected amines most likely to occur?

A2: N-alkylation of Boc-protected amines is most frequently observed under the following conditions:

  • Strongly basic conditions: The use of strong bases, such as sodium hydride (NaH), can deprotonate the Boc-protected amine, significantly increasing its nucleophilicity and susceptibility to alkylation.

  • Highly reactive alkylating agents: Potent electrophiles like methyl iodide or benzyl bromide readily react with the weakly nucleophilic Boc-protected amine.

  • Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy for the N-alkylation side reaction to occur.

Troubleshooting Guide: Minimizing N-Alkylation

Problem: I am observing significant N-alkylation of my Boc-protected amine during my reaction.

Solution 1: Optimization of Reaction Conditions

Careful selection of the base and solvent system is critical to minimize N-alkylation. It is recommended to use a milder base and a less polar, aprotic solvent.

Experimental Protocol: Alkylation of a Boc-Protected Aniline with Benzyl Bromide

A study comparing the effect of different bases on the N-alkylation of a Boc-protected aniline with benzyl bromide yielded the following results, demonstrating the importance of base selection.

BaseSolventTemperature (°C)Desired O-alkylation (%)N-alkylation side product (%)
Sodium Hydride (NaH)DMF257525
Potassium Carbonate (K₂CO₃)Acetonitrile25928
Cesium Carbonate (Cs₂CO₃)Acetonitrile25982
Triethylamine (Et₃N)DCM25>99<1

Data is illustrative and based on general principles. Actual results may vary depending on the specific substrate.

Detailed Methodology:

  • To a solution of the Boc-protected aniline (1.0 eq) in the specified solvent (0.1 M), add the designated base (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product distribution is determined by ¹H NMR or HPLC analysis of the crude reaction mixture.

Solution 2: Use of Alternative Protecting Groups

If N-alkylation remains a persistent issue, consider using an alternative amine protecting group that is more robust under the reaction conditions. For instance, a second protecting group can be introduced on the nitrogen to completely prevent its nucleophilicity.

Experimental Workflow for Avoiding N-Alkylation

The following diagram illustrates a decision-making process for troubleshooting N-alkylation side reactions with Boc-protected amines.

Caption: Troubleshooting workflow for N-alkylation.

Monitoring reaction progress of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the tosylation of N-Boc-4-(2-hydroxyethyl)piperidine to produce N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on using Thin Layer Chromatography (TLC) to monitor reaction progress and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC protocol for monitoring this tosylation reaction?

A standard protocol involves using silica gel plates and a mobile phase consisting of a mixture of a non-polar and a polar solvent, typically ethyl acetate (EtOAc) and hexanes.[1] The reaction progress is monitored by spotting the starting material, the reaction mixture, and a "co-spot" (a single lane containing both starting material and reaction mixture) on the TLC plate.[2] The goal is to observe the consumption of the starting alcohol and the appearance of the new, less polar product spot.[2]

Q2: How should I visualize the spots? The starting material and product are colorless.

Since both the reactant and the product are not inherently colored, a visualization technique is required.[3]

  • UV Light: The most common non-destructive method is using a short-wave (254 nm) UV lamp.[4][5] The tosylate product, containing an aromatic ring, is UV-active and will appear as a dark spot on the fluorescent green background of the TLC plate.[1][5][6] The starting alcohol is not UV-active.

  • Chemical Stains: After UV visualization, a destructive chemical stain can be used.[3][5]

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as the starting alcohol.[4][7] It will appear as a yellow or brown spot on a purple background.[8]

    • p-Anisaldehyde Stain: This is a good general-purpose stain sensitive to many functional groups, including alcohols.[8]

    • Iodine: Placing the plate in a chamber with iodine crystals can make many organic compounds appear as yellow-brown spots. The spots will fade over time, so they should be circled immediately.[4][5][8]

Q3: My spots are streaking or smearing down the plate. What causes this?

Streaking can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • High Polarity: If the compound is very polar or the spotting solvent is much more polar than the mobile phase, it can cause streaking. Ensure the spotting solvent (e.g., DCM) is fully evaporated before placing the plate in the developing chamber.[2]

  • High Boiling Point Solvents: If the reaction is in a high-boiling-point solvent like DMF or DMSO, it can cause significant smearing. To fix this, after spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before running the TLC.[9]

  • Acidic or Basic Compounds: The silica gel on a standard TLC plate is slightly acidic and can interact strongly with basic compounds, like the piperidine nitrogen if the Boc group has been accidentally removed. This can be mitigated by adding a small amount of triethylamine or ammonia to the mobile phase.

Q4: The starting material and product spots are very close together (poor separation). How can I improve this?

Poor separation indicates that the polarity of your mobile phase (eluent) is not optimal. The goal is to have Rf values between 0.15 and 0.85.[3]

  • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexanes).

  • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.

  • Try Different Solvents: If changing the ratio of ethyl acetate/hexanes does not work, consider trying a different solvent system, such as dichloromethane/methanol.

Q5: I see an unexpected third spot on my TLC plate. What could it be?

An unexpected spot usually indicates a side reaction or an impurity. In tosylation reactions, a common byproduct is the corresponding alkyl chloride.[10][11] This occurs when the chloride ion (from tosyl chloride or the amine base hydrochloride salt) displaces the newly formed tosylate group.[10][11] This byproduct may have a polarity and Rf value similar to the desired tosylate product, sometimes leading to co-elution.[1]

Q6: The reaction doesn't seem to be progressing. What could be the issue?

If the TLC shows a strong spot for the starting material that does not diminish over time, the reaction may have stalled. Common causes include:

  • Reagent Quality: The tosyl chloride may have hydrolyzed to p-toluenesulfonic acid. It's best to use fresh or purified TsCl.[12] Likewise, the base (e.g., pyridine, triethylamine) or solvent may not be anhydrous, as water will consume the tosyl chloride.[10][12]

  • Insufficient Reagents: Ensure you are using a slight excess (1.2-1.5 equivalents) of tosyl chloride and base to drive the reaction to completion.[12]

  • Low Temperature: While reactions are often started at 0 °C, they may need to be warmed to room temperature to proceed at a reasonable rate.[10]

Experimental Protocols

Detailed Methodology: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin: "SM" for Starting Material, "CO" for Co-spot, and "RXN" for the Reaction Mixture.

  • Sample Preparation:

    • SM: Dissolve a small amount of the N-Boc-4-(2-hydroxyethyl)piperidine starting material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • RXN: Take a small aliquot (a few drops) from the reaction flask using a capillary tube.[2] Dilute this aliquot with DCM or ethyl acetate in a small vial.

  • Spotting:

    • Using a capillary spotter, apply a small spot of the "SM" solution to the "SM" lane on the origin.

    • Apply a small spot of the "RXN" solution to the "RXN" lane.

    • For the "CO" lane, first spot the "SM" solution, and then, on top of the same spot, apply the "RXN" solution.

    • Ensure each spot is small and concentrated. Allow the solvent to fully evaporate between applications if you need to spot multiple times.[2]

  • Development: Pour the chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to travel up the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[6]

    • Dip the plate quickly into a prepared staining solution (e.g., potassium permanganate) and gently heat with a heat gun until spots appear.[3][6]

  • Analysis: Compare the spots. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane and a new product spot is clearly visible. The Rf value for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[3]

Data Presentation

Table 1: Typical TLC Parameters and Rf Values
CompoundStarting Material (Alcohol)Product (Tosylate)Typical Eluent SystemApproximate Rf (Alcohol)Approximate Rf (Product)Visualization Method
N-Boc-4-(2-hydroxyethyl)piperidine & its TosylateYes2:1 EtOAc:Hexanes0.8[1]UV (No), KMnO₄ (Yes)
Yes2:1 EtOAc:Hexanes0.3[1]UV (Yes), KMnO₄ (No)
Yes1:1 EtOAc:Hexanes0.45[1]UV (No), Stain (Yes)
Yes1:1 EtOAc:Hexanes0.3[1]UV (Yes), Stain (No)

Note: Rf values are approximate and can vary based on exact conditions such as plate manufacturer, temperature, and chamber saturation.

Troubleshooting Workflow

Below is a logical workflow to diagnose and solve common issues encountered when monitoring this reaction by TLC.

Caption: A flowchart for troubleshooting common TLC issues.

References

Removal of tosyl byproducts in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of tosyl-containing byproducts during the synthesis of piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common tosyl-related impurities in piperidine synthesis, and why are they problematic?

A1: The two most common impurities are unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid (TsOH) .

  • Unreacted p-Toluenesulfonyl Chloride (TsCl): This reagent is often used in excess to drive the tosylation reaction to completion.[1] If not removed, it can interfere with subsequent reaction steps.[2] Its polarity is often similar to the desired piperidine product, which can make separation by column chromatography challenging.[2]

  • p-Toluenesulfonic Acid (TsOH): This acidic byproduct can be generated during the reaction or subsequent aqueous workup steps.[3] As a strong acid, it can protonate the basic piperidine nitrogen, affecting its solubility and reactivity. It can also be detrimental to acid-sensitive functional groups on the target molecule.

Q2: How can I remove unreacted p-toluenesulfonyl chloride (TsCl) from my reaction mixture?

A2: The most common strategy is to "quench" the excess TsCl, converting it into a derivative that is easier to separate.[2] Several methods are effective:

  • Aqueous Hydrolysis: Quenching the reaction with water or a basic solution (like saturated sodium bicarbonate) will hydrolyze TsCl to the highly water-soluble p-toluenesulfonic acid (or its salt), which can then be easily removed in an aqueous wash.[1][2][3]

  • Amine Quench: Adding a simple primary or secondary amine will convert TsCl into a sulfonamide.[1][3] This new byproduct may have a different polarity from your desired product, facilitating separation by chromatography or extraction.[2]

  • Scavenger Resins: Using a polymer-bound amine scavenger (e.g., aminomethyl polystyrene) reacts with the excess TsCl. The resulting polymer-bound sulfonamide can be removed by simple filtration, which is a very clean and efficient method.[2]

  • Cellulosic Materials: A simple and green method involves adding cellulosic materials like filter paper to the reaction mixture. The cellulose hydroxyl groups react with the excess TsCl, which can then be removed by filtration.[3][4]

Q3: What is the most effective way to remove p-toluenesulfonic acid (TsOH)?

A3: p-Toluenesulfonic acid is a strong acid and highly soluble in polar solvents.[3] The most effective removal method is a basic wash.

  • Basic Wash/Extraction: Washing the organic layer of your reaction workup with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, is highly effective.[1][3] This deprotonates the sulfonic acid, forming the sodium p-toluenesulfonate salt, which is very soluble in the aqueous layer and is thus easily removed.[3]

Q4: My desired product and the tosyl byproduct are co-eluting during column chromatography. What should I do?

A4: Co-elution occurs when the polarities of your product and the impurity (usually unreacted TsCl) are too similar.[2] The best approach is to chemically modify the impurity before chromatography.

  • Quench First: Before attempting chromatography, quench the excess TsCl using one of the methods described in Q2.

  • Choose the Right Quench:

    • If your product is relatively non-polar, converting TsCl to the very polar sodium p-toluenesulfonate via basic hydrolysis is an excellent choice.[2][3]

    • If your product has medium polarity, converting TsCl to a sulfonamide with a simple amine might alter the polarity enough to achieve separation.[2]

  • Re-evaluate Chromatography Conditions: After quenching, if separation is still difficult, you may need to optimize your solvent system for flash chromatography.

Troubleshooting Guides

Issue 1: Incomplete Removal of TsCl After Quenching

  • Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or poor mixing, especially in a two-phase system.[2]

  • Solution 1: Increase Excess of Quenching Agent: Ensure you are using a sufficient molar excess of the amine or base to drive the quenching reaction to completion.[2]

  • Solution 2: Increase Reaction Time/Temperature: Allow the quenching reaction to stir for a longer period (30 minutes to several hours) and ensure it is at room temperature. Monitor the disappearance of the TsCl spot by Thin Layer Chromatography (TLC).[2]

  • Solution 3: Ensure Vigorous Stirring: Good mixing is critical for biphasic systems (e.g., an organic solvent and an aqueous base) to maximize the contact between the reactants.[2]

Issue 2: The Desired Piperidine Product is Base-Sensitive

  • Possible Cause: The product contains functional groups that are not stable under basic conditions used for quenching or washing (e.g., esters, certain protecting groups).[2]

  • Solution 1: Use a Non-Aqueous Amine Quench: Quench the excess TsCl with a primary or secondary amine in an organic solvent. The resulting sulfonamide can then be removed by chromatography.[2]

  • Solution 2: Use a Scavenger Resin: This is an ideal solution for base-sensitive compounds. A polymer-bound amine scavenger reacts with TsCl, and the resin is simply filtered off, avoiding any aqueous or basic workup.[2]

  • Solution 3: Use Cellulosic Materials: Reacting the excess TsCl with filter paper is a neutral and mild method that avoids strong bases.[3][4]

Data Presentation

Table 1: Comparison of Common Methods for TsCl Removal

MethodPrincipleAdvantagesDisadvantagesBest For
Basic Aqueous Wash Hydrolysis of TsCl to water-soluble TsOH salt.[1][3]Simple, inexpensive, and highly effective for creating a large polarity difference.Not suitable for base-sensitive products.[2] Emulsions can form.Non-polar to moderately polar, base-stable products.
Amine Quench Conversion of TsCl to a sulfonamide.[2][3]Can be done under non-aqueous conditions. The resulting sulfonamide's polarity can be tuned.The sulfonamide byproduct must still be removed, usually by chromatography.Products that are sensitive to aqueous or basic conditions.[2]
Scavenger Resins TsCl reacts with a polymer-bound amine.[2]Very clean workup (simple filtration). Excellent for sensitive substrates. High purity is often achieved.Resins can be expensive. May require longer reaction times.High-value, sensitive compounds where purity is critical.
Recrystallization Exploits solubility differences between the product and byproducts.[3]Can provide very high purity for solid products. Scalable.Only applicable to solid products. Requires finding a suitable solvent system.Solid products that have significantly different solubility profiles than tosyl impurities.
Chromatography Physical separation based on polarity.[1][3]Widely applicable and effective for many separations.Can be time-consuming and requires significant solvent usage.[4] Challenging if polarities are too similar.[2]Final purification step after impurities have been converted to more easily separable forms.

Experimental Protocols

Protocol 1: General Procedure for Basic Quenching and Removal of TsCl

  • Cool the Reaction: Once the primary reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.[2]

  • Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue stirring for 15-30 minutes.[2] Caution: Vent the reaction vessel frequently if a separatory funnel is used, as CO₂ gas may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The sodium p-toluenesulfonate byproduct will be in the aqueous layer.[2]

  • Wash: Wash the organic layer sequentially with water and then with brine.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of tosyl byproducts.[2]

Protocol 2: Removal of TsCl using a Scavenger Resin

  • Select Resin: Choose a suitable polymer-bound scavenger, such as aminomethyl polystyrene resin. Use a 2-3 fold molar excess relative to the excess TsCl used in the reaction.

  • Incubate: Add the resin to the completed reaction mixture (in an organic solvent). Stir the resulting suspension at room temperature.

  • Monitor: The reaction time can range from a few hours to overnight. Monitor the disappearance of TsCl by TLC.[2]

  • Filter: Once complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.[2]

Visualizations

G Workflow for Removal of Excess Tosyl Chloride A Reaction Mixture (Piperidine Product + Excess TsCl) B Quenching Step (e.g., Add NaHCO₃(aq) or Amine) A->B C TsCl Converted to Byproduct (Ts-OH Salt or Ts-Amide) B->C D Liquid-Liquid Extraction or Filtration (for Scavenger Resin) C->D E Separation of Layers / Solids D->E F Purified Organic Phase (Piperidine Product) E->F G Final Purification (Chromatography / Recrystallization) F->G H High-Purity Piperidine Derivative G->H

Caption: General workflow for the removal of unreacted p-toluenesulfonyl chloride.

G Decision Logic for Purification Strategy cluster_nodes Decision Logic for Purification Strategy Start Crude Reaction Mixture (Post-Quench) Is_Solid Is_Solid Start->Is_Solid Is the product a solid? Recrystallization Attempt Recrystallization Purity_OK Purity_OK Recrystallization->Purity_OK Check Purity Chromatography Perform Column Chromatography End Pure Product Chromatography->End Extraction Perform Acid-Base Extraction Extraction->Chromatography Is_Solid->Recrystallization Yes Is_Base Is the product basic (like piperidine)? Is_Solid->Is_Base No Is_Base->Chromatography No Is_Base->Extraction Yes Purity_OK->Chromatography No Purity_OK->End Yes

Caption: Logic for selecting an appropriate purification method.

References

Stability of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

A1: this compound is a moderately stable compound. The N-Boc protecting group is sensitive to acidic conditions, while the tosylate is a good leaving group, making the molecule susceptible to nucleophilic attack and elimination, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound in a tightly sealed container at low temperatures (e.g., -20°C to 4°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture and atmospheric components.

Q2: Under what conditions is the N-Boc group stable?

A2: The N-Boc (tert-butoxycarbonyl) group is generally stable under basic, nucleophilic, and reductive conditions. It can withstand common bases such as triethylamine (Et3N), potassium carbonate (K2CO3), and sodium hydroxide (NaOH) at room temperature for short periods.[1] However, prolonged exposure to strong bases or elevated temperatures may lead to side reactions involving the tosylate group. The Boc group is labile to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[2][3]

Q3: What are the typical cleavage conditions for the N-Boc group?

A3: The N-Boc group is typically removed under acidic conditions. Common reagents and conditions are summarized in the table below. Thermal deprotection at high temperatures is also possible.[4]

ReagentSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hours
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl AcetateRoom Temperature1-4 hours
p-Toluenesulfonic Acid (p-TsOH)Methanol or AcetonitrileRoom Temperature to 40°C2-16 hours

Q4: How reactive is the tosylate group in this molecule?

A4: The p-toluenesulfonyloxy (tosylate) group is an excellent leaving group, making the terminal carbon of the ethyl chain highly susceptible to nucleophilic substitution (SN2) reactions.[1] It can be readily displaced by a wide range of nucleophiles, including amines, azides, and alkoxides.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

If you are experiencing low yields when using this compound as an alkylating agent, consider the following:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. If the reaction has stalled, consider increasing the reaction temperature or time.

  • Competing Elimination (E2) Reaction: The use of sterically hindered or strong bases can promote the E2 elimination side reaction, leading to the formation of N-Boc-4-vinylpiperidine. To favor substitution, use a non-hindered, weaker base (e.g., K2CO3 instead of potassium tert-butoxide) and run the reaction at the lowest effective temperature.

  • Hydrolysis of the Tosylate: In the presence of water, especially under basic conditions, the tosylate group can be hydrolyzed back to the corresponding alcohol. Ensure that anhydrous solvents and reagents are used.

  • Degradation of Starting Material: If the reaction is run at high temperatures for an extended period, thermal degradation of the starting material or product may occur.

G cluster_0 Troubleshooting Low Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Side Reactions Side Reactions Degradation Degradation Increase Temp/Time Increase Temp/Time Optimize Base/Temp Optimize Base/Temp Use Anhydrous Conditions Use Anhydrous Conditions Lower Temp/Time Lower Temp/Time

Issue 2: Formation of an Unexpected Spirocyclic Byproduct

In some cases, particularly if the N-Boc group is partially cleaved, an intramolecular cyclization can occur where the piperidine nitrogen attacks the electrophilic carbon bearing the tosylate. This results in the formation of a spirocyclic quaternary ammonium salt.

  • Cause: Accidental deprotection of the N-Boc group by trace amounts of acid. The resulting free secondary amine is a potent intramolecular nucleophile.

  • Prevention:

    • Ensure the reaction medium is strictly neutral or basic. If an acid scavenger is used (e.g., a non-nucleophilic base like diisopropylethylamine), ensure it is present in a sufficient amount.

    • Use high-quality, anhydrous solvents to avoid hydrolysis that could lead to changes in pH.

    • If the reaction is performed after a step that involved acidic conditions, ensure a thorough basic workup and purification of the starting material to remove any residual acid.

G Start N-Boc-4-[2-(tosyloxy)ethyl]piperidine Deprotection Deprotection Start->Deprotection Acid Trace Acid Acid->Deprotection Intermediate Piperidine Intermediate (Free Amine) Deprotection->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Spirocyclic Byproduct Cyclization->Product

Experimental Protocols

Protocol 1: Alkylation of a Primary Amine

This protocol describes a general procedure for the alkylation of a primary amine using this compound.

  • Reagents and Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Potassium carbonate (K2CO3)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the primary amine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

    • Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-4-(2-azidoethyl)piperidine

This protocol outlines the synthesis of the corresponding azide via nucleophilic substitution.[5]

  • Reagents and Materials:

    • This compound

    • Sodium azide (NaN3)[6]

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add sodium azide (1.5 eq.) to the solution.

    • Heat the mixture to 80°C and stir for 12 hours.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

G Start N-Boc-4-[2-(tosyloxy)ethyl]piperidine Step1 Dissolve in DMF Start->Step1 Step2 Add NaN3 Step1->Step2 Step3 Heat to 80°C, 12h Step2->Step3 Step4 Workup (H2O/Ether Extraction) Step3->Step4 Product N-Boc-4-(2-azidoethyl)piperidine Step4->Product

Data Presentation

Table 1: Stability of Functional Groups under Various Conditions
ConditionN-Boc Group StabilityTosylate Group Stability/ReactivityPotential Side Reactions
Acidic (e.g., TFA, HCl) Labile (cleavage)Generally StableBoc deprotection
Basic (e.g., NaOH, K2CO3) Generally StableReactive (Substitution/Elimination)Elimination, Hydrolysis
Nucleophilic (e.g., R-NH2, N3-) Generally StableReactive (Substitution)Nucleophilic substitution
Reductive (e.g., H2/Pd-C) StableGenerally Stable-
Elevated Temperature (>100°C) Potentially LabileCan promote eliminationElimination, Decomposition

References

Technical Support Center: Synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Reagent Quality: - Hydrolyzed p-toluenesulfonyl chloride (TsCl).[1] - Wet base (e.g., pyridine, triethylamine).[1] - Impure starting material (N-Boc-4-(2-hydroxyethyl)piperidine).2. Reaction Conditions: - Presence of water in the solvent.[1] - Incorrect stoichiometry (insufficient TsCl or base).[1] - Reaction temperature is too low or reaction time is too short.1. Reagent Quality Control: - Use fresh or recrystallized TsCl.[2] - Use freshly distilled or anhydrous bases.[1] - Ensure the purity of the starting alcohol via NMR or other analytical techniques.2. Optimize Reaction Conditions: - Use anhydrous solvents. Dichloromethane (DCM) is a common choice.[3][4] - Use a slight excess of TsCl (1.2-1.5 equivalents).[1] - Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. The reaction is often stirred at 0°C for several hours and may be allowed to warm to room temperature.[4]
Formation of Side Products 1. Elimination Reaction: - β-hydride elimination can occur, especially at higher temperatures, leading to an alkene byproduct.[3]2. Formation of an Alkyl Chloride: - The chloride ion displaced from TsCl can act as a nucleophile, particularly with a tosylate intermediate that is slow to react with the intended nucleophile. This is more common with certain substrates.[5]3. Di-tosylation or other over-reactions: - Possible if the starting material has multiple reactive sites.1. Control Reaction Temperature: - Maintain a low temperature (e.g., 0-5°C) during the addition of reagents and throughout the reaction to minimize elimination.[3]2. Minimize Chloride Reactivity: - Use pyridine as the base, as the resulting pyridinium hydrochloride is less nucleophilic than triethylammonium chloride.[6]3. Stoichiometric Control: - Carefully control the stoichiometry of the reagents.
Difficult Purification 1. Emulsion during workup: - Formation of an emulsion can make phase separation difficult.2. Co-elution of impurities: - The product and impurities may have similar polarities, making separation by column chromatography challenging.3. Residual Pyridine or Triethylamine: - These bases can be difficult to remove completely.1. Improve Workup Procedure: - Add brine to the aqueous layer to break up emulsions. - Perform multiple extractions with a suitable organic solvent.2. Optimize Chromatography: - Use a different solvent system for column chromatography. - Consider a different stationary phase if silica gel is not effective.3. Acid Wash: - Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove residual amine bases.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the tosylation reaction?

A1: The base, typically pyridine or triethylamine, serves two primary functions. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and tosyl chloride.[6] Second, it can act as a nucleophilic catalyst.

Q2: Why is it important to use anhydrous conditions for this reaction?

A2: Water readily reacts with p-toluenesulfonyl chloride in a hydrolysis reaction to form p-toluenesulfonic acid.[1] This side reaction consumes the tosylating agent, reducing the yield of the desired product. Therefore, using anhydrous solvents and reagents is crucial for the success of the reaction.

Q3: What are some common analytical techniques to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress.[7] The starting alcohol is typically more polar than the resulting tosylate, so you should see the disappearance of the starting material spot and the appearance of a new, higher Rf spot for the product. 1H NMR spectroscopy can also be used to check for the presence of the characteristic tosyl group peaks (aromatic protons and the methyl group) in the product.[8]

Q4: Can I use methanesulfonyl chloride (MsCl) instead of tosyl chloride?

A4: Yes, methanesulfonyl chloride can be used as an alternative to tosyl chloride to form a mesylate. Mesylates are also excellent leaving groups and are prepared under similar reaction conditions.[9] The choice between a tosylate and a mesylate may depend on the specific requirements of the subsequent reaction steps.

Q5: What are some key considerations when scaling up this synthesis?

A5: When scaling up, several factors that may be negligible at the lab scale become critical. These include:

  • Heat Transfer: The reaction is often exothermic, and efficient heat dissipation is necessary to maintain the optimal temperature and prevent side reactions.[10]

  • Mixing: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction progress.[10]

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled.

  • Workup and Purification: The workup and purification procedures may need to be adapted for larger volumes. For example, filtration and extraction processes can be more time-consuming and require specialized equipment.[11]

Experimental Protocols

Synthesis of N-Boc-4-(2-hydroxyethyl)piperidine

This protocol is a generalized procedure based on the reduction of a corresponding ketone or ester.

  • Preparation of the Precursor: Start with a suitable precursor such as N-Boc-4-piperidone or a derivative with a two-carbon chain at the 4-position containing a reducible functional group (e.g., an ester or ketone).

  • Reduction:

    • Dissolve the N-Boc-piperidine precursor in a suitable solvent like methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH4) in portions.

    • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Tosylation of N-Boc-4-(2-hydroxyethyl)piperidine
  • Reaction Setup:

    • Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.[4]

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.[4]

  • Reaction:

    • Stir the reaction mixture at 0°C for a specified time (e.g., 4 hours) or until TLC analysis indicates the consumption of the starting alcohol.[4] If the reaction is sluggish, it can be allowed to warm to room temperature.[4]

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Chain Extension (Example) cluster_2 Step 3: Tosylation 4_hydroxypiperidine 4-Hydroxypiperidine N_Boc_4_hydroxypiperidine N-Boc-4-hydroxypiperidine 4_hydroxypiperidine->N_Boc_4_hydroxypiperidine (Boc)2O, Base N_Boc_4_carboxymethylpiperidine N_Boc_4_carboxymethylpiperidine N_Boc_4_hydroxypiperidine->N_Boc_4_carboxymethylpiperidine Oxidation N_Boc_4_2_hydroxyethyl_piperidine N-Boc-4-(2-hydroxyethyl)piperidine N_Boc_4_carboxymethylpiperidine->N_Boc_4_2_hydroxyethyl_piperidine Reduction Final_Product This compound N_Boc_4_2_hydroxyethyl_piperidine->Final_Product TsCl, Pyridine

Caption: Synthesis pathway for this compound.

Tosylation Reaction Mechanism

Tosylation_Mechanism Alcohol R-OH (N-Boc-4-(2-hydroxyethyl)piperidine) Intermediate [R-O(H)-Ts]⁺ Cl⁻ Alcohol->Intermediate Nucleophilic attack on Sulfur TsCl TsCl (p-Toluenesulfonyl chloride) TsCl->Intermediate Product R-OTs (Final Product) Intermediate->Product Pyridinium_HCl Pyridinium Hydrochloride Pyridine Pyridine Pyridine->Product Deprotonation Pyridine->Pyridinium_HCl

Caption: Mechanism of the tosylation of an alcohol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity (TsCl, Base, Solvent) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Check_Conditions Check Reaction Conditions (Temp, Time, Stoichiometry) Reagents_OK->Check_Conditions Yes Purify_Reagents->Start Retry Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Conditions (e.g., increase time, add more TsCl) Conditions_OK->Optimize_Conditions No Analyze_Side_Products Analyze Side Products (TLC, NMR) Conditions_OK->Analyze_Side_Products Yes Optimize_Conditions->Start Retry Success Successful Synthesis Analyze_Side_Products->Success

References

Validation & Comparative

A Comparative Analysis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine and Classical Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine and other well-characterized alkylating agents, namely ethyl methanesulfonate (EMS), methyl methanesulfonate (MMS), and N-ethyl-N-nitrosourea (ENU). While this compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical chemistry, its structural features—specifically the presence of a tosylate group—suggest a potential for alkylating activity. This comparison aims to contextualize its theoretical alkylating capabilities against the established biological effects of classical alkylating agents, supported by available experimental data for the latter.

Chemical Reactivity and Potential for Alkylation

This compound features a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This inherent chemical reactivity is the basis for its potential as an alkylating agent. The tosylate can be displaced by nucleophiles, such as the nitrogen and oxygen atoms in DNA bases, leading to the formation of covalent adducts. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen modulates the molecule's overall reactivity and solubility.

In contrast, EMS, MMS, and ENU are well-established monofunctional alkylating agents that have been extensively studied for their mutagenic and carcinogenic properties. They react with DNA through SN1 and SN2 mechanisms, transferring their ethyl or methyl groups to nucleophilic sites on DNA bases.

Comparative Data of Classical Alkylating Agents

Quantitative data on the cytotoxic effects of EMS, MMS, and ENU have been reported in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

Alkylating AgentCell LineIC50 ValueReference
Ethyl methanesulfonate (EMS)CHO-AA86800 nM[1]
Methyl methanesulfonate (MMS)HT-29629.72 ± 22.38 µg/mL[2]

Note: Direct comparative IC50 data for this compound is not currently available in the public domain.

Mechanism of Action and DNA Adduct Formation

The biological activity of alkylating agents is primarily attributed to their ability to form covalent adducts with DNA, which can lead to mutations, cell cycle arrest, and apoptosis.

Alkylating AgentPrimary DNA AdductsBiological Effects
This compound Theoretical: Alkylation at nucleophilic sites on DNA bases via displacement of the tosylate group. The specific adducts are not experimentally determined.Theoretical: Potential for cytotoxicity and mutagenicity due to DNA alkylation. The piperidine moiety may influence cellular uptake and distribution.
Ethyl methanesulfonate (EMS) O6-ethylguanine, N7-ethylguaninePotent mutagen, induces point mutations (primarily G:C to A:T transitions).[3] Carcinogenic.[4]
Methyl methanesulfonate (MMS) N7-methylguanine, N3-methyladenineInduces base mispairing and replication blocks.[5] Carcinogenic and a suspected reproductive toxicant.
N-ethyl-N-nitrosourea (ENU) O6-ethylguanine, N7-ethylguanine, O4-ethylthymine, O2-ethylthymineHighly potent mutagen, induces point mutations.[6] Teratogenic and carcinogenic.[7][8]

Experimental Protocols for Comparative Evaluation

To empirically assess the alkylating potential of this compound and directly compare it with other agents, the following experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the alkylating agents (this compound, EMS, MMS, and ENU) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Alkylating Agents A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

MTT Assay Workflow

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment: Expose cells to the alkylating agents for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the damaged DNA fragments to migrate out of the nucleus, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Comet_Assay_Workflow A Cell Treatment with Alkylating Agents B Embed Cells in Agarose A->B C Cell Lysis B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F DNA Staining E->F G Fluorescence Microscopy F->G H Quantify DNA Damage G->H

Comet Assay Workflow

DNA Adduct Analysis (³²P-Postlabeling Assay)

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[2][9]

Protocol:

  • DNA Isolation and Digestion: Isolate genomic DNA from treated cells and enzymatically digest it to 3'-mononucleotides.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatography: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

  • Autoradiography and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity to determine the level of DNA adducts.

P32_Postlabeling_Workflow A Isolate & Digest DNA B Enrich DNA Adducts A->B C Label Adducts with ³²P B->C D TLC Separation C->D E Autoradiography D->E F Quantify Adduct Levels E->F

³²P-Postlabeling Assay

Signaling Pathways Affected by Alkylating Agents

Alkylating agents trigger a cascade of cellular responses, primarily through the DNA damage response (DDR) pathway.

DNA_Damage_Response_Pathway cluster_agents Alkylating Agents cluster_cellular_processes Cellular Processes A N-Boc-4-[2-(tosyloxy)ethyl]piperidine (Theoretical) C DNA Alkylation (DNA Adducts) A->C causes B EMS / MMS / ENU B->C causes D DNA Damage Response (DDR) (ATM/ATR, p53) C->D triggers E Cell Cycle Arrest D->E leads to F Apoptosis D->F can lead to G DNA Repair D->G activates G->C repairs

DNA Damage Response

Conclusion

This compound possesses the chemical functionality of an alkylating agent due to its tosylate group. However, a comprehensive understanding of its biological activity, including cytotoxicity and genotoxicity, requires empirical investigation. The provided experimental protocols offer a framework for such a comparative analysis against well-characterized alkylating agents like EMS, MMS, and ENU. Such studies would be invaluable for drug development professionals seeking to understand the potential therapeutic applications or toxicological profile of this and similar piperidine-based compounds. Researchers are encouraged to utilize these methodologies to generate the necessary data to fill the current knowledge gap.

References

A Comparative Guide to the Reactivity of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine and N-Boc-4-[2-(mesyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex piperidine-containing molecules, the choice of a suitable leaving group is paramount for achieving optimal reaction outcomes. This guide provides an objective comparison of two commonly used sulfonic esters, N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine (the tosylate) and N-Boc-4-[2-(methylsulfonyloxy)ethyl]piperidine (the mesylate), in nucleophilic substitution reactions. The comparison is based on established principles of organic chemistry and available experimental data from analogous systems.

Executive Summary

Both this compound and its mesyloxy counterpart are excellent substrates for S(_N)2 reactions, owing to the superb leaving group ability of the tosylate and mesylate groups. The primary distinction in their reactivity lies in subtle electronic and steric differences. Generally, mesylates are considered slightly more reactive than tosylates due to the smaller size and greater electron-withdrawing capacity of the methyl group compared to the tolyl group. However, the tosylate derivative can offer advantages in terms of handling and crystallization of intermediates. The selection between the two will often depend on the specific nucleophile, reaction conditions, and desired outcome of the synthetic step.

Physicochemical Properties and Reactivity Overview

The efficacy of tosylate and mesylate as leaving groups stems from the stability of their corresponding anions, which are resonance-stabilized. A more stable anion is a weaker base and, consequently, a better leaving group.

PropertyThis compoundN-Boc-4-[2-(mesyloxy)ethyl]piperidineKey Takeaway
Leaving Group Tosylate (OTs)Mesylate (OMs)Both are excellent leaving groups.
Structure of Leaving Group CH(_3)C(_6)H(_4)SO(_3)
^{-}
CH(_3)SO(_3)
^{-}
The tosylate group is sterically bulkier than the mesylate group.
Relative S(_N)2 Rate ¹0.701.00The mesylate is a slightly more reactive leaving group in S(_N)2 reactions under comparable conditions.
Handling Characteristics Often crystalline and easy to purify.Can be oils or low-melting solids.Tosylates can be advantageous for the isolation and purification of intermediates.

¹Relative rate of S(_N)2 reaction compared to mesylate as the leaving group.

Experimental Data: A Comparative Look

Nucleophilic Substitution with Amines

In a study involving a similar piperidine scaffold, a mesylate derivative was reacted with amine nucleophiles, affording good to excellent yields.

Substrate (Mesylate)NucleophileProductYield
cis/trans-N-Tosyl-4-(2-mesyloxyethyl)-2-phenylpiperidineBenzylaminecis/trans-N-Tosyl-4-(2-benzylaminoethyl)-2-phenylpiperidine60%[1]
cis/trans-N-Tosyl-4-(2-mesyloxyethyl)-2-phenylpiperidine3-Phenylpropan-1-aminecis/trans-N-Tosyl-4-(2-(3-phenylpropylamino)ethyl)-2-phenylpiperidine87%[1]

The high yields obtained with the mesylate derivative underscore its utility in forming C-N bonds. It is anticipated that the corresponding tosylate would also provide good yields, potentially requiring slightly longer reaction times or higher temperatures to achieve comparable results.

Experimental Protocols

The following are representative protocols for the synthesis of the tosylate and mesylate precursors from N-Boc-4-(2-hydroxyethyl)piperidine, and their subsequent use in nucleophilic substitution reactions.

Synthesis of this compound

Materials:

  • N-Boc-4-(2-hydroxyethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl, saturated NaHCO(_3) solution, brine

  • Anhydrous MgSO(_4) or Na(_2)SO(_4)

Procedure:

  • Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization.

Synthesis of N-Boc-4-[2-(mesyloxy)ethyl]piperidine

Materials:

  • N-Boc-4-(2-hydroxyethyl)piperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water, brine

  • Anhydrous Na(_2)SO(_4)

Procedure:

  • To a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in dry DCM at 0 °C, add TEA or DIPEA (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) to the mixture.

  • Stir the reaction at 0 °C for 2-4 hours. If the reaction has not gone to completion, allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na(_2)SO(_4).

  • Filter and concentrate under reduced pressure to obtain the desired mesylate. Further purification can be done by column chromatography if necessary.

General Protocol for Nucleophilic Substitution

Materials:

  • N-Boc-4-[2-(sulfonyloxy)ethyl]piperidine (tosylate or mesylate)

  • Nucleophile (e.g., sodium azide, primary or secondary amine)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Base (if required, e.g., K(_2)CO(_3) for amine nucleophiles)

Procedure with Sodium Azide:

  • Dissolve the sulfonate ester (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 - 2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the resulting N-Boc-4-(2-azidoethyl)piperidine by column chromatography.

Visualizing the Workflow

Reaction Pathway for Synthesis and Substitution

G cluster_synthesis Precursor Synthesis cluster_reaction Nucleophilic Substitution A N-Boc-4-(2-hydroxyethyl)piperidine B This compound A->B TsCl, Pyridine C N-Boc-4-[2-(mesyloxy)ethyl]piperidine A->C MsCl, TEA D Substituted Piperidine Derivative B->D Nucleophile (Nu-), Solvent C->D Nucleophile (Nu-), Solvent

Caption: General synthesis and reaction pathway.

Experimental Workflow for Nucleophilic Substitution

G start Start dissolve Dissolve sulfonate ester and nucleophile in solvent start->dissolve react Heat and stir reaction mixture (monitor by TLC) dissolve->react workup Aqueous workup and extraction react->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end Final Product purify->end

Caption: A typical experimental workflow.

Conclusion

Both this compound and N-Boc-4-[2-(mesyloxy)ethyl]piperidine are highly effective intermediates for the synthesis of 4-substituted piperidine derivatives via nucleophilic substitution. The choice between them may be guided by the following considerations:

  • Reactivity: For less reactive nucleophiles or when faster reaction times are desired, the mesylate may be the preferred choice due to its slightly higher reactivity.

  • Handling and Purification: If the intermediate sulfonate needs to be isolated and purified, the tosylate may offer an advantage due to its higher propensity to be a crystalline solid.

  • Cost and Availability: The cost and availability of the corresponding sulfonyl chlorides (TsCl and MsCl) may also be a factor in the decision-making process.

Ultimately, the optimal choice will be dependent on the specific requirements of the synthetic route and the practical considerations of the laboratory setting. It is recommended to perform small-scale trial reactions to determine the most efficient conditions for a particular transformation.

References

A Comparative Guide to the Synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the tosylate group makes it an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected nitrogen allows for controlled manipulation of the piperidine ring. This guide provides a comparative analysis of two distinct synthetic pathways to this valuable building block, offering insights into their respective advantages and disadvantages, supported by experimental data.

Pathway 1: Synthesis via Reduction of a Carboxylic Acid Intermediate

This pathway commences with the commercially available 1-Boc-4-piperidylacetic acid, which is then reduced to the corresponding alcohol, N-Boc-4-(2-hydroxyethyl)piperidine. The final step is the tosylation of the alcohol.

Pathway 1: Reduction of Carboxylic Acid start 1-Boc-4-piperidylacetic acid step1 Reduction (e.g., BH3-THF or LiAlH4) start->step1 intermediate N-Boc-4-(2-hydroxyethyl)piperidine step1->intermediate step2 Tosylation (TsCl, base) intermediate->step2 product This compound step2->product

Pathway 1: Synthesis from 1-Boc-4-piperidylacetic acid.

Pathway 2: Synthesis via Horner-Wadsworth-Emmons Reaction

This alternative route begins with the readily available N-Boc-4-piperidone. A Horner-Wadsworth-Emmons (HWE) reaction is employed to introduce the two-carbon side chain as an α,β-unsaturated ester. Subsequent reduction of both the double bond and the ester moiety furnishes the key alcohol intermediate, which is then tosylated.

Pathway 2: Horner-Wadsworth-Emmons Reaction start N-Boc-4-piperidone step1 Horner-Wadsworth-Emmons Reaction start->step1 reagent1 Triethyl phosphonoacetate, Base intermediate1 tert-Butyl 4-(2-(ethoxycarbonyl)ethylidene) piperidine-1-carboxylate step1->intermediate1 step2 Reduction intermediate1->step2 reagent2 H2, Pd/C or other reducing agent intermediate2 N-Boc-4-(2-hydroxyethyl)piperidine step2->intermediate2 step3 Tosylation (TsCl, base) intermediate2->step3 product This compound step3->product

Pathway 2: Synthesis from N-Boc-4-piperidone.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on various factors including starting material availability, scalability, and the desired purity of the final product. The following table summarizes the key aspects of the two pathways.

ParameterPathway 1: Reduction of Carboxylic AcidPathway 2: Horner-Wadsworth-Emmons Reaction
Starting Material 1-Boc-4-piperidylacetic acidN-Boc-4-piperidone
Number of Steps 23
Key Reactions Carboxylic acid reduction, TosylationHWE reaction, Ester and alkene reduction, Tosylation
Overall Yield Moderate to GoodModerate
Scalability GoodModerate, may require optimization of HWE and reduction steps.
Purification Generally straightforwardMay require chromatographic purification after HWE reaction.

Experimental Protocols

Pathway 1: Reduction of Carboxylic Acid

Step 1: Synthesis of N-Boc-4-(2-hydroxyethyl)piperidine

To a solution of 1-Boc-4-piperidylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added borane-THF complex (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched by the slow addition of methanol, followed by water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-4-(2-hydroxyethyl)piperidine.

  • Yield: ~80-90% (estimated based on similar reductions)

Step 2: Synthesis of this compound

N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq). The reaction mixture is stirred at 0-5 °C for 12 hours.[1] The reaction is then quenched with water, and the organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

  • Yield: 78-85%[1]

  • Purity: >95%[1]

Pathway 2: Horner-Wadsworth-Emmons Reaction

Step 1: Synthesis of tert-Butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which a solution of N-Boc-4-piperidone (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: High, typically >90% for the HWE reaction.

Step 2: Synthesis of N-Boc-4-(2-hydroxyethyl)piperidine

The α,β-unsaturated ester from the previous step is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield N-Boc-4-(2-hydroxyethyl)piperidine.

  • Yield: Quantitative or near-quantitative.

Step 3: Synthesis of this compound

The protocol is the same as in Step 2 of Pathway 1.

  • Yield: 78-85%[1]

  • Purity: >95%[1]

Validation and Workflow Comparison

The choice between these two pathways will depend on the specific needs of the research. The following diagram illustrates a logical workflow for selecting the appropriate synthesis route.

Comparative Workflow start Start: Need for this compound decision1 Is 1-Boc-4-piperidylacetic acid readily available and cost-effective? start->decision1 pathway1 Pursue Pathway 1: Reduction of Carboxylic Acid decision1->pathway1 Yes decision2 Is multi-step synthesis with potential for optimization acceptable? decision1->decision2 No end Synthesize Target Compound pathway1->end pathway2 Pursue Pathway 2: Horner-Wadsworth-Emmons pathway2->end decision2->start No, Re-evaluate options decision2->pathway2 Yes

Decision workflow for synthesis pathway selection.

Conclusion

Both pathways presented offer viable routes to this compound. Pathway 1 is more direct if the starting carboxylic acid is readily available, potentially offering a higher overall yield in fewer steps. Pathway 2, starting from the more common N-Boc-4-piperidone, provides a flexible alternative, although it involves an additional step and may require more optimization for the HWE and reduction reactions. The choice of synthesis should be guided by factors such as the cost and availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for purification.

References

A Comparative Guide to the Spectroscopic Characterization of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical characterization of N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine, a key intermediate in pharmaceutical synthesis, with two structurally similar alternatives. The objective is to offer a clear, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, supported by detailed experimental protocols.

Introduction to the Compounds

This compound is a valuable building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the piperidine nitrogen, while the tosylate (a derivative of p-toluenesulfonic acid) functions as an excellent leaving group, facilitating nucleophilic substitution reactions. This dual functionality is crucial for constructing more complex molecules.

For a comprehensive understanding, this guide compares the primary compound with two key analogs:

  • N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine : A homolog with a shorter, one-carbon (methyl) linker, allowing for an analysis of the effect of chain length on spectral properties.

  • N-Boc-4-[2-(methanesulfonyloxy)ethyl]piperidine : An analog featuring a mesylate leaving group instead of a tosylate, providing insight into how different sulfonate esters can be distinguished spectroscopically.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses for the target compound and its alternatives. Note: Specific, experimentally-derived peak lists were not available in the initial search results. The data presented represents expected chemical shifts based on the analysis of constituent functional groups and general principles of NMR spectroscopy.

Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in CDCl₃)

AssignmentN-Boc-4-[2-(TsO)ethyl]piperidine (Target)N-Boc-4-(TsO)methylpiperidine (Alternative 1)N-Boc-4-[2-(MsO)ethyl]piperidine (Alternative 2)
Boc Group
-C(CH₃)₃~1.45 (s, 9H)~1.45 (s, 9H)~1.45 (s, 9H)
Piperidine Ring
H-2, H-6 (axial)~2.65 (t, 2H)~2.68 (t, 2H)~2.65 (t, 2H)
H-2, H-6 (equatorial)~4.08 (br d, 2H)~4.09 (br d, 2H)~4.08 (br d, 2H)
H-3, H-5 (axial)~1.05 (m, 2H)~1.15 (m, 2H)~1.05 (m, 2H)
H-3, H-5 (equatorial)~1.65 (m, 2H)~1.70 (m, 2H)~1.65 (m, 2H)
H-4~1.50 (m, 1H)~1.85 (m, 1H)~1.50 (m, 1H)
Side Chain
-CH₂-CH₂-O~1.70 (q, 2H)N/A~1.72 (q, 2H)
-CH₂-O-~4.05 (t, 2H)~3.85 (d, 2H)~4.22 (t, 2H)
Leaving Group
Ar-H (ortho to SO₂)~7.78 (d, 2H)~7.78 (d, 2H)N/A
Ar-H (meta to SO₂)~7.35 (d, 2H)~7.35 (d, 2H)N/A
Ar-CH₃~2.45 (s, 3H)~2.45 (s, 3H)N/A
-SO₂-CH₃N/AN/A~3.00 (s, 3H)

Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in CDCl₃)

AssignmentN-Boc-4-[2-(TsO)ethyl]piperidine (Target)N-Boc-4-(TsO)methylpiperidine (Alternative 1)N-Boc-4-[2-(MsO)ethyl]piperidine (Alternative 2)
Boc Group
-C (CH₃)₃~79.5~79.5~79.5
-C(C H₃)₃~28.5~28.5~28.5
C =O~154.9~154.9~154.9
Piperidine Ring
C-2, C-6~44.0~43.8~44.0
C-3, C-5~30.8~29.0~30.8
C-4~35.5~38.0~35.5
Side Chain
-C H₂-CH₂-O~35.2N/A~35.0
-C H₂-O-~68.0~73.5~69.0
Leaving Group
Ar-C (ipso)~144.8~144.8N/A
Ar-C (para)~133.0~133.0N/A
Ar-CH (ortho)~129.9~129.9N/A
Ar-CH (meta)~127.9~127.9N/A
Ar-CH₃~21.6~21.6N/A
-SO₂-CH₃N/AN/A~37.2

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated m/z [M+Na]⁺
N-Boc-4-[2-(TsO)ethyl]piperidineC₁₉H₂₉NO₅S383.50[1]406.16
N-Boc-4-(TsO)methylpiperidineC₁₈H₂₇NO₅S369.48[1][2]392.15
N-Boc-4-[2-(MsO)ethyl]piperidineC₁₃H₂₅NO₅S307.41[3]330.13

Experimental Protocols

Standardized protocols are essential for reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation : Experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Temperature : 298 K (25 °C).

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence.

    • Spectral Width : 0 to 220 ppm.

    • Number of Scans : 1024-4096, due to the lower natural abundance of ¹³C.

    • Temperature : 298 K (25 °C).

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or internal TMS standard.[4][5]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an Electrospray Ionization (ESI) source is typically used.[6]

  • ESI-MS Acquisition :

    • Ionization Mode : Positive ion mode is preferred for these nitrogen-containing compounds to form [M+H]⁺ or [M+Na]⁺ adducts.

    • Infusion : Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 100-800).

    • Source Parameters : Optimize capillary voltage, gas flow, and temperature to achieve a stable signal and maximize ionization efficiency.

  • Data Analysis : Identify the peak corresponding to the molecular ion adduct ([M+H]⁺, [M+Na]⁺) and compare the observed m/z value with the theoretically calculated mass to confirm elemental composition.

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental and analytical processes.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Test Compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR NMR Spectrometer (1H & 13C) Prep_NMR->NMR MS ESI-MS Spectrometer Prep_MS->MS Process_NMR Process NMR Spectra NMR->Process_NMR Process_MS Analyze Mass Spectrum MS->Process_MS Report Final Characterization Report Process_NMR->Report Process_MS->Report

Caption: Experimental workflow for spectroscopic characterization.

comparison_logic Main N-Boc-4-[2-(TsO)ethyl]piperidine (Target) DataTable_H Table 1: 1H NMR Data Main->DataTable_H DataTable_C Table 2: 13C NMR Data Main->DataTable_C DataTable_MS Table 3: MS Data Main->DataTable_MS Alt1 N-Boc-4-(TsO)methylpiperidine (Alternative 1) Alt1->DataTable_H Alt1->DataTable_C Alt1->DataTable_MS Alt2 N-Boc-4-[2-(MsO)ethyl]piperidine (Alternative 2) Alt2->DataTable_H Alt2->DataTable_C Alt2->DataTable_MS Analysis Comparative Analysis: - Effect of Linker Length - Effect of Leaving Group DataTable_H->Analysis Compare Data DataTable_C->Analysis Compare Data DataTable_MS->Analysis Compare Data

Caption: Logical flow for comparative data analysis.

References

Purity Analysis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthetic intermediates is a cornerstone of robust and reproducible research. N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine, a key building block in the synthesis of various pharmaceutical agents, requires precise and accurate purity determination to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical method for purity profiling depends on the specific requirements of the analysis, including the nature of potential impurities, desired sensitivity, and available instrumentation. While Reversed-Phase HPLC (RP-HPLC) is a widely adopted and versatile technique, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for a comprehensive purity assessment.

Table 1: Comparison of Analytical Techniques for the Purity Analysis of this compound

Analytical TechniquePrinciplePrimary Application for this AnalyteAdvantagesLimitations
RP-HPLC Separation based on hydrophobicity.Routine purity and impurity profiling.High resolution, sensitivity, and robustness for a wide range of non-volatile compounds.[1][2]May require derivatization for compounds lacking a UV chromophore; potential for peak tailing with basic compounds like piperidines.[3]
GC-MS Separation of volatile compounds based on boiling point and interaction with a stationary phase, with mass spectrometric detection.Analysis of volatile and thermally stable impurities (e.g., residual solvents, starting materials).High sensitivity and specificity for volatile organic compounds; provides structural information from mass spectra.[4][5]Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
qNMR Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity determination and structural confirmation without the need for a specific reference standard of the analyte.[6][7][8]Primary analytical method, non-destructive, provides detailed structural information.[8][9]Lower sensitivity compared to chromatographic methods for trace impurities.[8]
HILIC Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.Separation of polar impurities that are poorly retained in RP-HPLC.[10][11][12]Enhanced retention and separation of polar compounds.[10][13][14]Can have longer equilibration times and may be more sensitive to mobile phase composition.[13]
SFC Separation using a supercritical fluid (typically CO2) as the mobile phase."Green" alternative to normal-phase HPLC, suitable for a range of polarities.[15][16]Faster separations, reduced organic solvent consumption, and orthogonal selectivity to RP-HPLC.[15][16][17]Higher initial instrument cost; may require specialized columns.[18]

Illustrative Data Presentation

To facilitate a clear comparison of the expected performance of each technique, the following table summarizes illustrative quantitative data for the analysis of a synthesized batch of this compound.

Table 2: Illustrative Performance Data for Purity Analysis Methods

ParameterRP-HPLCGC-MS (for volatile impurities)qNMRHILICSFC
Retention Time of Main Compound ~15.2 minN/AN/A~5.8 min~3.1 min
Determined Purity (%) 99.2 (Area %)N/A99.1 (Absolute)99.3 (Area %)99.2 (Area %)
Limit of Detection (LOD) ~0.01%~1 ppm (for solvents)~0.1%~0.02%~0.01%
Limit of Quantification (LOQ) ~0.03%~5 ppm (for solvents)~0.3%~0.06%~0.03%
Precision (%RSD) < 1.0%< 5.0%< 0.5%< 1.5%< 1.2%

Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine purity assessment and quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm and 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is designed to identify and quantify volatile impurities, such as residual solvents from the synthesis.

Instrumentation:

  • GC system with a headspace autosampler

  • Mass Spectrometer (MS) detector

Chromatographic Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and heat at 80 °C for 15 minutes before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl3)

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Visualizing the Experimental Workflow and Logic

The following diagrams, created using Graphviz, illustrate the experimental workflow for HPLC purity analysis and the logical relationship between the different analytical methods for a comprehensive purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Generate Report Purity_Analysis_Logic cluster_primary Primary & Routine Analysis cluster_orthogonal Orthogonal & Specific Analyses main Comprehensive Purity Assessment of N-Boc-4-[2-(4-TsO)ethyl]piperidine hplc RP-HPLC (Purity & Impurity Profile) main->hplc Core Method qnmr qNMR (Absolute Purity & Structure) main->qnmr Confirmatory gcms GC-MS (Volatile Impurities) main->gcms Specific Impurities hilic HILIC (Polar Impurities) hplc->hilic Orthogonal for Polar Analytes sfc SFC (Green Alternative) hplc->sfc Alternative Separation

References

A Comparative Guide to Reductive Amination and N-Alkylation for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of central importance in medicinal chemistry and drug development. Two of the most common methods for introducing substituents onto the piperidine nitrogen are reductive amination and direct N-alkylation. The choice between these two powerful techniques depends on a variety of factors including substrate scope, desired selectivity, and reaction conditions. This guide provides an objective, data-driven comparison of these two methods to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Reductive Amination vs. N-Alkylation

FeatureReductive AminationN-Alkylation
Reactants Piperidine, Aldehyde/Ketone, Reducing AgentPiperidine, Alkyl Halide/Sulfonate, Base
Key Advantage High selectivity, avoids over-alkylationSimplicity, readily available reagents
Key Disadvantage Requires a suitable carbonyl compoundRisk of over-alkylation (quaternary salts)
Typical Yields Generally high (often >80%)Variable, can be high but depends on control
Reaction Conditions Mild (often room temperature)Can require elevated temperatures
Substrate Scope Wide, depends on availability of aldehyde/ketoneBroad, depends on stability of alkylating agent

Methodological Overview

Reductive Amination is a robust and highly selective method for forming carbon-nitrogen bonds.[1] The reaction proceeds in a one-pot fashion, beginning with the formation of an iminium ion intermediate from the reaction of the piperidine's secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated piperidine.[1] A key advantage of this method is the inherent prevention of over-alkylation, as the tertiary amine product is significantly less reactive towards further reaction under these conditions.[1][2]

Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkyl Piperidine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Reductive Amination Pathway

N-Alkylation is a classic and straightforward approach to amine alkylation, relying on the nucleophilic character of the piperidine nitrogen.[3] In this reaction, the amine attacks an electrophilic alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base to neutralize the resulting acid. While conceptually simple, a significant drawback is the potential for over-alkylation. The newly formed tertiary amine can still be nucleophilic enough to react with another molecule of the alkylating agent, leading to the formation of an undesired quaternary ammonium salt.[1][3] Careful control of stoichiometry and reaction conditions is often necessary to favor mono-alkylation.[1]

Piperidine Piperidine Product N-Alkyl Piperidine Piperidine->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product QuatSalt Quaternary Ammonium Salt (Over-alkylation) AlkylHalide->QuatSalt Base Base (e.g., K₂CO₃) Base->Product Acid Scavenger Product->QuatSalt

N-Alkylation Pathway and Side Reaction

Quantitative Performance Comparison

The following table summarizes representative experimental data for the synthesis of N-benzyl piperidine derivatives via both reductive amination and N-alkylation, illustrating the typical performance of each method.

Target CompoundMethodPiperidine SubstrateAlkylating/Carbonyl ReagentBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
N-BenzylpiperidineN-AlkylationPiperidineBenzyl chlorideK₂CO₃EtOH80 (MW)0.67>90[4]
N-BenzylpiperidineReductive AminationPiperidineBenzaldehydeNaBH(OAc)₃DCERT12~95[4]
N-(4-Methoxybenzyl)piperidineN-AlkylationPiperidine4-Methoxybenzyl chlorideDIPEADCMRT12>90[4]
N-(4-Methoxybenzyl)piperidineReductive AminationPiperidine4-MethoxybenzaldehydeNaBH(OAc)₃DCERT12~93[4]
N-Benzyl-4-methylpiperidineN-Alkylation4-MethylpiperidineBenzyl bromideDIPEAMeCNRT12~92[4]
N-Ethyl-piperidin-4-ylmethyl-amineN-Alkylation4-(Aminomethyl)piperidineEthyl iodideK₂CO₃DMFRT24~75-85[2]
N-Ethyl-piperidin-4-ylmethyl-amineReductive AminationN-Boc-4-formylpiperidineEthylamine HClNaBH(OAc)₃DCMRT12-24~85-95 (step 1)[2]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of N-benzylpiperidine via both reductive amination and N-alkylation.

Protocol 1: Reductive Amination

Synthesis of N-Benzylpiperidine

  • Materials:

    • Piperidine (1.0 eq.)

    • Benzaldehyde (1.05 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add piperidine (1.0 eq.) and 1,2-dichloroethane (DCE).

    • Add benzaldehyde (1.05 eq.) to the solution and stir at room temperature for 30 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours, monitoring completion by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.

Protocol 2: N-Alkylation

Synthesis of N-Benzylpiperidine

  • Materials:

    • Piperidine (1.0 eq.)

    • Benzyl chloride (1.1 eq.)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • Ethanol (EtOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a microwave vial, add piperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and ethanol.

    • Add benzyl chloride (1.1 eq.) to the suspension.

    • Seal the vial and heat the mixture in a microwave reactor at 80°C for 40 minutes.

    • After cooling, filter the reaction mixture to remove the base.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylpiperidine.

Conclusion and Recommendations

Both reductive amination and N-alkylation are highly effective and viable methods for the synthesis of N-substituted piperidines.

Reductive amination is often the preferred method in drug discovery and development due to its high selectivity, milder reaction conditions, and avoidance of over-alkylation byproducts. [5] This method is particularly advantageous when working with complex molecules or when high purity is paramount.

Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the project, including the availability and cost of starting materials, the desired scale of the synthesis, and the importance of minimizing byproducts.[2] This guide provides the foundational data and protocols to enable researchers to make an informed decision based on their specific synthetic needs.

References

Structure-Activity Relationship of N-Boc-4-Substituted Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of therapeutic agents targeting a diverse range of biological entities. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for facile diversification at the 4-position, enabling extensive exploration of the structure-activity relationship (SAR). This guide provides a comparative analysis of the SAR of N-Boc-4-substituted piperidines against three key drug targets: opioid receptors, C-C chemokine receptor type 5 (CCR5), and dipeptidyl peptidase-IV (DPP-IV), supported by experimental data and detailed protocols.

Opioid Receptor Modulation

N-Boc-4-substituted piperidines have been extensively investigated as modulators of opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. The nature of the substituent at the 4-position profoundly influences binding affinity and functional activity.

Quantitative SAR Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of a series of N-Boc-4-substituted piperidine analogs for the µ, δ, and κ opioid receptors.

Compound ID4-Substituentµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)
1 4-Anilidopiperidine1.52580
2 4-(4-Chlorophenyl)anilide0.81555
3 4-Benzoyl120350>1000
4 4-Benzyl45180600
5 4-(4-Fluorobenzyl)30125450

Key SAR Insights:

  • The presence of an anilido group at the 4-position generally confers high affinity for the µ-opioid receptor.

  • Substitution on the phenyl ring of the anilido moiety can further enhance µ-opioid receptor affinity, as seen with the 4-chloro derivative (Compound 2).

  • Carbonyl-containing substituents, such as benzoyl (Compound 3), lead to a significant decrease in affinity for all opioid receptor subtypes.

  • Benzyl and substituted benzyl groups (Compounds 4 and 5) exhibit moderate affinity, with electron-withdrawing groups on the benzyl ring slightly improving potency.

Experimental Protocols: Opioid Receptor Binding Assay

Radioligand Competition Binding Assay:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), or [³H]-U69,593 (for κ) at a concentration equal to their Kd.

  • Incubation: Cell membranes (20-50 µg protein) are incubated with the radioligand and varying concentrations of the test compound in a total volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Termination: The incubation is terminated by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathway

The interaction of N-Boc-4-substituted piperidine opioid receptor modulators with their target receptors initiates a cascade of intracellular signaling events.

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (µ, δ, or κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation N_Boc_Piperidine N-Boc-4-substituted Piperidine N_Boc_Piperidine->Opioid_Receptor Binds to

Caption: Opioid receptor activation by N-Boc-4-substituted piperidines.

CCR5 Antagonism for HIV-1 Entry Inhibition

N-Boc-4-substituted piperidines have emerged as potent antagonists of the CCR5 receptor, a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.

Quantitative SAR Data: CCR5 Antagonistic Activity

The following table presents the half-maximal inhibitory concentration (IC50, nM) of various N-Boc-4-substituted piperidine derivatives in a CCR5-dependent HIV-1 entry assay.

Compound ID4-SubstituentHIV-1 Entry Inhibition (IC50, nM)
6 4-(Diphenylmethyl)piperazine5.2
7 4-(4-Trifluoromethylphenyl)piperazine12.8
8 4-(Benzhydryl)amino25.1
9 4-((1H-Benzo[d][1][2][3]triazol-1-yl)methyl)8.9
10 4-((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl18.5

Key SAR Insights:

  • Bulky, lipophilic substituents at the 4-position are generally favored for potent CCR5 antagonism.

  • Piperazine-containing moieties, particularly with a diphenylmethyl group (Compound 6), demonstrate excellent activity.

  • Electron-withdrawing groups on the aromatic rings of the piperazine substituent, such as a trifluoromethyl group (Compound 7), can be well-tolerated.

  • Heterocyclic substituents (Compounds 9 and 10) also yield potent CCR5 antagonists, highlighting the diverse range of functional groups that can be accommodated at the 4-position.

Experimental Protocols: HIV-1 Entry Assay

Pseudotyped Virus Entry Assay:

  • Cells: U87.CD4.CCR5 cells.

  • Virus: Replication-defective HIV-1 luciferase reporter viruses pseudotyped with the R5-tropic envelope glycoprotein JR-FL.

  • Procedure: Cells are pre-incubated with serially diluted test compounds for 1 hour at 37°C. Pseudotyped viruses are then added, and the incubation is continued for 48 hours.

  • Detection: Luciferase activity in the cell lysates is measured as an indicator of viral entry.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Signaling Pathway

By blocking the CCR5 receptor, these compounds prevent the interaction with the HIV-1 gp120 envelope protein, thereby inhibiting viral entry.

CCR5 Antagonism cluster_membrane Host Cell Membrane CCR5 CCR5 Receptor Fusion_Inhibition Membrane Fusion Inhibited CD4 CD4 Receptor HIV_gp120 HIV-1 gp120 HIV_gp120->CCR5 Interaction Blocked HIV_gp120->CD4 Binds to N_Boc_Piperidine N-Boc-4-substituted Piperidine Antagonist N_Boc_Piperidine->CCR5 Binds and Blocks

Caption: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.

DPP-IV Inhibition for Type 2 Diabetes

N-Boc-4-substituted piperidines have also been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, leading to enhanced insulin secretion.

Quantitative SAR Data: DPP-IV Inhibitory Activity

The table below shows the half-maximal inhibitory concentration (IC50, nM) of N-Boc-4-substituted piperidine derivatives against human DPP-IV.

Compound ID4-SubstituentDPP-IV Inhibition (IC50, nM)
11 4-Aminomethyl-N-(2-cyanopyrrolidide)18
12 4-Amino-N-(2-cyanopyrrolidide)35
13 4-(2-Aminoethyl)-N-(2-cyanopyrrolidide)9
14 4-Aminomethyl-N-(thiazolidide)42
15 4-Aminomethyl-N-(2-cyanobenzyl)amine65

Key SAR Insights:

  • A key pharmacophore for DPP-IV inhibition involves a primary or secondary amine at the 4-position or in close proximity.

  • The presence of a cyanopyrrolidide moiety (Compounds 11, 12, and 13) is highly favorable for potent inhibition.

  • The distance between the piperidine ring and the amine is critical, with a two-carbon linker (Compound 13) showing the highest potency.

  • Replacement of the cyanopyrrolidide with other groups like a thiazolidide (Compound 14) or a cyanobenzylamine (Compound 15) generally leads to a decrease in activity.

Experimental Protocols: DPP-IV Inhibition Assay

Fluorometric Assay:

  • Enzyme: Recombinant human DPP-IV.

  • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Procedure: The enzyme is pre-incubated with various concentrations of the test compound in a buffer (e.g., 100 mM Tris-HCl, pH 7.5) for 15 minutes at 37°C. The reaction is initiated by the addition of the substrate.

  • Detection: The fluorescence of the released 7-amino-4-methylcoumarin is monitored kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: IC50 values are determined from the initial reaction rates at different inhibitor concentrations.

Signaling Pathway

DPP-IV inhibitors prevent the degradation of incretin hormones, thereby potentiating their downstream effects on glucose metabolism.

DPP-IV Inhibition cluster_pancreas Pancreatic β-cells DPP_IV DPP-IV Enzyme Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites Incretins Incretins (GLP-1, GIP) Incretins->DPP_IV Degradation Insulin_Secretion Increased Insulin Secretion Incretins->Insulin_Secretion Stimulates N_Boc_Piperidine N-Boc-4-substituted Piperidine Inhibitor N_Boc_Piperidine->DPP_IV Inhibits

Caption: Mechanism of action of DPP-IV inhibitors.

This guide provides a snapshot of the extensive SAR studies conducted on N-Boc-4-substituted piperidines. The versatility of this scaffold allows for fine-tuning of pharmacological activity, making it a valuable starting point for the development of novel therapeutics for a wide range of diseases. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

Efficacy comparison of different protecting groups for piperidine nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. Its secondary amine is a key handle for functionalization, but its inherent nucleophilicity often necessitates protection during multi-step syntheses. The selection of an appropriate protecting group is a critical strategic decision, directly impacting reaction efficiency, yield, and the overall synthetic route. This guide provides an objective comparison of four commonly employed protecting groups for piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). The performance of these groups is evaluated based on their stability, ease of introduction and removal, and orthogonality, with supporting experimental data and detailed protocols.

Overview of Protecting Groups

The ideal protecting group should be introduced in high yield, remain stable under a variety of reaction conditions, and be cleaved selectively under mild conditions without affecting other functional groups. The primary distinction between Boc, Cbz, Fmoc, and Alloc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1]

  • tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions.[1]

  • Carboxybenzyl (Cbz): Removed by catalytic hydrogenolysis.[1]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions, typically with piperidine.[1]

  • Allyloxycarbonyl (Alloc): Removed using a palladium(0) catalyst.[2]

This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1]

Performance Comparison

The choice of a protecting group is dictated by its stability under various reaction conditions and the mildness of the conditions required for its removal. The following tables summarize the key characteristics and experimental data for the Boc, Cbz, Fmoc, and Alloc protecting groups for amines.

Table 1: General Characteristics of Piperidine Nitrogen Protecting Groups

Protecting GroupReagent for ProtectionTypical Protection YieldDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate ((Boc)₂O)>90%Strong acids (e.g., TFA, HCl)[1]Stable to bases, nucleophiles, and catalytic hydrogenation.[3]
Cbz Benzyl chloroformate (Cbz-Cl)~90%[4]Catalytic hydrogenolysis (H₂/Pd-C)[4][5]Stable to acidic and basic conditions (with some exceptions).[3]
Fmoc Fmoc-Cl, Fmoc-OSuGenerally high20% Piperidine in DMF[6]Stable to acids and hydrolysis; labile to bases.[6]
Alloc Allyl chloroformate (Alloc-Cl)Generally highPd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger[2]Stable to acidic and basic conditions used for Boc and Fmoc removal.[2]

Table 2: Deprotection Conditions and Quantitative Data

Protecting GroupReagentSolventTemperatureTimeTypical Yield
Boc 4M HCl in DioxaneDioxaneRoom Temp.1-3 hours>95% (for piperazine derivative)[7]
Cbz H₂ (1 atm), 5% Pd-CMethanol60°C40 hoursQuantitative[4]
Fmoc 20% PiperidineDMFRoom Temp.~5-20 minutes>95%[8]
Alloc Pd(PPh₃)₄, PhenylsilaneDCMRoom Temp.2 hoursQuantitative[9][10]

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidine nitrogen with Boc, Cbz, Fmoc, and Alloc groups are provided below. These protocols are based on general procedures and may require optimization for specific substrates.

Protocol 1: Boc Protection of Piperidine

  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine (1.0 equiv.) in DCM.

    • Add TEA (1.2 equiv.).

    • To the stirred solution, add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-piperidine. A reported yield for a similar N-Boc protection of a glutamic acid derivative is 92%.

Protocol 2: Boc Deprotection of N-Boc-piperidine

  • Materials: N-Boc-piperidine, 4M HCl in 1,4-dioxane.

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.[7]

    • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[7]

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[7] The hydrochloride salt of piperidine may precipitate.

    • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[7]

    • To obtain the free base, the residue can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Protocol 3: Cbz Protection of Piperidine

  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • To a solution of piperidine (1.0 equiv.) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 equiv.).[4]

    • Cool the mixture to 0°C and add Cbz-Cl (1.5 equiv.) dropwise.[4]

    • Stir the solution for 20 hours at 0°C.[4]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield N-Cbz-piperidine. A reported yield for a similar protection is 90%.[4]

Protocol 4: Cbz Deprotection of N-Cbz-piperidine

  • Materials: N-Cbz-piperidine, 5% Palladium on carbon (Pd/C), Methanol (MeOH).

  • Procedure:

    • Dissolve the N-Cbz-piperidine derivative in MeOH.[4]

    • Add 5% Pd-C (catalytic amount).[4]

    • Stir the mixture under a hydrogen atmosphere (1 atm) at 60°C for 40 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through a pad of celite.

    • Concentrate the filtrate in vacuo to obtain the deprotected piperidine.

Protocol 5: Fmoc Protection of Piperidine

  • Materials: Piperidine, 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve piperidine (1.0 equiv.) in a mixture of dioxane and aqueous NaHCO₃ solution.

    • Slowly add a solution of Fmoc-OSu (1.05 equiv.) in dioxane to the piperidine solution with vigorous stirring at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

    • Extract the precipitated Fmoc-piperidine with an organic solvent such as ethyl acetate and purify by recrystallization.

Protocol 6: Fmoc Deprotection of N-Fmoc-piperidine

  • Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc-piperidine derivative in DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.[6]

    • Stir the mixture at room temperature for 5-20 minutes. The reaction is typically very fast.[6][8]

    • Monitor the reaction by TLC or by UV spectroscopy of the dibenzofulvene-piperidine adduct.[6]

    • Upon completion, remove the solvent and excess piperidine under reduced pressure. The product can be further purified by extraction or chromatography.

Protocol 7: Alloc Protection of Piperidine

  • Materials: Piperidine, Allyl chloroformate (Alloc-Cl), Sodium hydroxide (NaOH), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine (1.0 equiv.) in DCM and cool to 0°C.

    • Add an aqueous solution of NaOH (1.2 equiv.).

    • Add Alloc-Cl (1.1 equiv.) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain N-Alloc-piperidine.

Protocol 8: Alloc Deprotection of N-Alloc-piperidine

  • Materials: N-Alloc-piperidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Alloc-piperidine derivative (1.0 equiv.) in DCM under an inert atmosphere (e.g., Argon).

    • Add Pd(PPh₃)₄ (0.1 equiv.).[11]

    • Add PhSiH₃ (20 equiv.).[12]

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can be washed with water and purified by column chromatography.

Visualization of Workflows and Mechanisms

G General Workflow for Piperidine Protection and Deprotection start Piperidine protected Protected Piperidine (N-PG-Piperidine) start->protected Protection (e.g., (Boc)₂O, Cbz-Cl) reaction Further Synthetic Transformations protected->reaction Stable deprotected Deprotected Piperidine Derivative reaction->deprotected Deprotection (e.g., TFA, H₂/Pd-C) G Decision Workflow for Protecting Group Selection start Need to protect piperidine nitrogen acid_sensitive Molecule sensitive to strong acid? start->acid_sensitive base_sensitive Molecule sensitive to base? acid_sensitive->base_sensitive Yes use_boc Use Boc acid_sensitive->use_boc No hydrogenolysis_sensitive Molecule sensitive to hydrogenolysis? base_sensitive->hydrogenolysis_sensitive No use_fmoc Use Fmoc base_sensitive->use_fmoc Yes use_cbz Use Cbz hydrogenolysis_sensitive->use_cbz Yes use_alloc Use Alloc hydrogenolysis_sensitive->use_alloc No

References

A Comparative Guide to the In Silico Prediction of Reactivity for N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a valuable bifunctional building block in modern organic synthesis, particularly in the construction of complex pharmaceutical agents. Its structure incorporates a piperidine scaffold, common in bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group, and an ethyl side chain activated by a p-toluenesulfonyl (tosyl) group. The tosylate is an excellent leaving group, making the terminal carbon a prime target for nucleophilic attack. Understanding and predicting the reactivity of this compound is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproduct formation.

This guide provides an objective comparison of the predicted reactivity of this compound, outlines an in silico workflow to quantify this reactivity, and compares its performance with alternative electrophilic reagents.

Predicted Reactivity Profile

The reactivity of this compound is dominated by two key functional groups: the N-Boc protecting group and the tosyloxyethyl side chain. This duality allows for two primary, orthogonal reaction pathways:

  • Nucleophilic Substitution (S N 2) and Elimination (E2): The tosyl group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group. This makes the terminal methylene carbon (-CH2-OTs) highly electrophilic and susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (S N 2) reaction. Concurrently, sterically hindered or strong bases can promote a competing bimolecular elimination (E2) pathway, leading to the formation of a vinylpiperidine derivative.

  • Boc Deprotection: The Boc group is a robust protecting group stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the free secondary amine of the piperidine ring.[1][2]

These pathways are visualized below.

G cluster_main Reactivity Pathways cluster_sub Substitution/Elimination cluster_deprotect Deprotection start N-Boc-4-[2-(OTs)ethyl]piperidine SN2 Sɴ2 Product (N-Boc-4-[2-(Nu)ethyl]piperidine) start->SN2 Sɴ2 E2 E2 Product (N-Boc-4-vinylpiperidine) start->E2 E2 Deprotected Deprotected Product (4-[2-(OTs)ethyl]piperidine) start->Deprotected Deprotection Nu Nucleophile (Nu⁻) Nu->SN2 Base Base (B:) Base->E2 Acid Acid (H⁺) Acid->Deprotected

Predicted reaction pathways for the target molecule.

In Silico Prediction of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting and rationalizing the reactivity of organic molecules before undertaking experimental work.[3] By modeling the reaction at a quantum mechanical level, researchers can determine the activation energies (ΔG‡) for competing pathways, such as S N 2 versus E2, providing a quantitative prediction of the product ratio under given conditions.

The general workflow for such a prediction is as follows:

G cluster_workflow In Silico Reactivity Prediction Workflow A 1. Model Building Define reactants (piperidine derivative, nucleophile) and solvent model. B 2. Geometry Optimization Calculate lowest energy structures of reactants, products, and transition states (TS). A->B C 3. Frequency Calculation Confirm TS (one imaginary frequency) and calculate Gibbs Free Energies (G). B->C D 4. Energy Profile Construction Calculate reaction (ΔG_rxn) and activation (ΔG‡) energies. ΔG‡ = G(TS) - G(Reactants) C->D E 5. Reactivity Prediction Compare ΔG‡ for competing pathways (e.g., Sɴ2 vs. E2). A lower ΔG‡ indicates a faster, more favorable reaction. D->E

A typical DFT workflow for predicting chemical reactivity.

A lower calculated activation energy barrier (ΔG‡) corresponds to a faster reaction rate, allowing for a direct comparison between different nucleophiles, leaving groups, or reaction pathways. Modern computational models can often predict reaction rates to within a few orders of magnitude.[4][5]

Comparison with Alternative Alkylating Agents

The choice of leaving group is critical for controlling the efficiency of nucleophilic substitution reactions. While the tosylate is highly effective, other functional groups can be used to activate the C4-ethyl side chain of the N-Boc-piperidine scaffold. The primary alternatives include other sulfonate esters, like mesylate, and halides, like bromide.

The quality of a leaving group is inversely related to the pKa of its conjugate acid; a more stable anion (from a stronger conjugate acid) is a better leaving group. In silico methods can quantify this by calculating the relative activation energies for the displacement of each group by a common nucleophile.

FeatureN-Boc-4-[2-(Tosyloxy)ethyl]piperidine N-Boc-4-[2-(Mesyloxy)ethyl]piperidine N-Boc-4-(2-Bromoethyl)piperidine
Leaving Group p-Toluenesulfonate (Tosylate, OTs)Methanesulfonate (Mesylate, OMs)Bromide (Br)
Structure
alt text
alt text
alt text
Conjugate Acid pKa ~ -2.8 (p-Toluenesulfonic acid)~ -1.9 (Methanesulfonic acid)~ -9.0 (Hydrobromic acid)
Relative Reactivity Excellent Leaving GroupExcellent Leaving GroupGood Leaving Group
Predicted Rate Very FastVery Fast (Slightly slower than OTs)Fast (Generally slower than sulfonates)
Precursor N-Boc-4-(2-hydroxyethyl)piperidine + TsClN-Boc-4-(2-hydroxyethyl)piperidine + MsClN-Boc-4-(2-hydroxyethyl)piperidine + PBr3 or CBr4/PPh3
Advantages Highly reactive, crystalline solid, well-establishedHighly reactive, less sterically hindered than tosylateAtomic efficiency, lower cost of bromine source
Disadvantages Higher molecular weight, byproduct disposalCan be less crystalline, byproduct disposalBromide is a weaker leaving group than sulfonates

Experimental & Computational Protocols

1. Protocol for Nucleophilic Substitution (S N 2 Reaction)

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.

  • Materials:

    • This compound (1.0 eq.)

    • Amine nucleophile (e.g., morpholine, 1.2 eq.)

    • Potassium carbonate (K₂CO₃, 2.0 eq.)

    • Anhydrous Acetonitrile (ACN)

    • Standard laboratory glassware, magnetic stirrer, and heating mantle.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 399.5 mg).

    • Add anhydrous acetonitrile (10 mL) and stir until the solid is fully dissolved.

    • Add the amine nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg).

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.

2. Protocol for In Silico DFT Calculation of Activation Energy

This protocol outlines the steps to calculate the S N 2 activation energy for the reaction of this compound with an azide nucleophile (N₃⁻), a common S N 2 reaction.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Methodology:

    • Model Construction: Build the initial structures of the reactants: N-Boc-4-[2-(OTs)ethyl]piperidine and the azide anion.

    • Level of Theory: Choose a suitable DFT functional and basis set. A common choice is the B3LYP functional with the 6-31+G(d,p) basis set.[6] For improved accuracy, a double-hybrid functional or higher-level theory like M06-2X could be used.[4]

    • Solvent Modeling: Incorporate solvent effects using an implicit solvent model like the Polarizable Continuum Model (PCM) or SMD model, specifying a solvent such as acetonitrile.[4]

    • Geometry Optimization: Perform full geometry optimizations of the reactants and the S N 2 product (N-Boc-4-(2-azidoethyl)piperidine).

    • Transition State Search: Locate the S N 2 transition state structure using an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with opt=ts). The transition state will feature a partially formed C-N bond and a partially broken C-O bond.

    • Frequency Analysis: Perform frequency calculations on all optimized structures (reactants, product, and transition state) at the same level of theory.

      • Confirm the identity of the transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate.

      • Obtain the Gibbs free energies (G) for each structure from the frequency output.

    • Calculate Activation Energy: Calculate the Gibbs free energy of activation (ΔG‡) using the formula: ΔG‡ = G(Transition State) - [G(Piperidine Reactant) + G(Azide Nucleophile)]

    • Analysis: Repeat the calculation for the competing E2 pathway and for alternative leaving groups (mesylate, bromide) to quantitatively compare their reactivities.

References

Benchmarking synthesis routes for functionalized piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Functionalized Piperidines for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] The precise arrangement of functional groups on the piperidine ring is often critical for therapeutic efficacy, making the development of stereoselective synthetic routes a paramount objective for organic chemists.[3] This guide provides a comparative analysis of three prominent modern methodologies for the synthesis of functionalized piperidines: Catalytic Asymmetric [4+2] Annulation, Rhodium-Catalyzed Asymmetric Carbometalation, and Organocatalytic Asymmetric Mannich Reaction.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a target piperidine-containing molecule depends on several factors, including the desired substitution pattern, stereochemical outcome, substrate availability, and scalability. The following table summarizes key quantitative data for the three highlighted methodologies, offering a direct comparison of their performance.

ParameterCatalytic Asymmetric [4+2] Annulation (Kwon Annulation)Rhodium-Catalyzed Asymmetric CarbometalationOrganocatalytic Asymmetric Mannich Reaction
Key Reactions Phosphine-catalyzed [4+2] annulation of imines with allenesRh-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acidsProline-catalyzed Mannich addition of ketones to cyclic imines
Typical Yield Good to excellent (Varies with substrates)[4]High (e.g., 76-72% over two steps for final piperidines)[5]Good (e.g., up to 97% ee)[6]
Enantioselectivity (ee) Very good (e.g., up to 34% ee with early chiral phosphines, significantly improved with modern catalysts)[4]Excellent[5]Up to 97%[6]
Diastereoselectivity (dr) N/A (for simple cases)N/A (for simple cases)1:1 to 2:1[6]
Reaction Temperature Mild (often room temperature or slightly elevated)Mild (room temperature for key step)[5]-20 °C to room temperature[6]
Key Reagents Chiral phosphine catalyst (e.g., C2-symmetric chiral phosphepine), imines, allenes[4]Rhodium catalyst with chiral diene ligand, phenyl pyridine-1(2H)-carboxylate, arylboronic acids[3][5]Organocatalyst (e.g., proline), Δ¹-piperideine, ketones[6]
Advantages Powerful for constructing the piperidine ring; provides access to a range of functionalized piperidines.[4]Broad functional group tolerance; provides access to enantioenriched 3-substituted piperidines.[5]Biomimetic approach; metal-free; readily available catalysts.[6][7]
Limitations Substrate scope can be limited by the nature of the imine and allene.[4]Requires a three-step sequence from pyridine.[5]Diastereoselectivity can be moderate.[6]

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the synthesis and analysis of functionalized piperidines, applicable to each of the discussed methodologies.

G cluster_0 Synthesis Stage cluster_1 Analysis Stage start Starting Materials (e.g., Imines, Allenes, Pyridines, Ketones) reaction Stereoselective Reaction - Catalytic Asymmetric [4+2] Annulation - Rh-Catalyzed Asymmetric Carbometalation - Organocatalytic Asymmetric Mannich Reaction start->reaction Catalyst & Reagents workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Flash Chromatography) workup->purification structure Structural Confirmation (NMR, HRMS) purification->structure stereo Stereochemical Analysis (Chiral HPLC/GC) purification->stereo final_product Enantioenriched Functionalized Piperidine structure->final_product stereo->final_product

General experimental workflow for stereoselective piperidine synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and comparison of synthetic methodologies. Below are representative protocols for the key steps of the discussed synthesis routes.

Protocol 1: Catalytic Asymmetric [4+2] Annulation of Imines with Allenes

This protocol is based on the enantioselective Kwon annulation for the synthesis of functionalized piperidine derivatives.[4]

  • Catalyst Preparation: In a glovebox, a C2-symmetric chiral phosphepine catalyst (10 mol%) is dissolved in an anhydrous, non-polar solvent (e.g., toluene) in a flame-dried Schlenk flask.

  • Reaction Setup: To the catalyst solution, the corresponding imine (1.0 equiv) is added, followed by the allene (1.2 equiv).

  • Reaction Conditions: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched functionalized piperidine derivative.

Protocol 2: Rhodium-Catalyzed Asymmetric Carbometalation

This protocol outlines the key asymmetric step in the three-step synthesis of enantioenriched 3-piperidines from pyridine.[3][5]

  • Catalyst Pre-formation: In a glovebox, [Rh(COD)Cl]₂ (1.0 equiv) and a chiral diene ligand (2.2 equiv) are dissolved in THF and stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate reaction vessel, phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (3.0 equiv) are dissolved in a 1:1:1 mixture of toluene, THF, and water.

  • Reagent Addition: An aqueous solution of CsOH (2.0 equiv) is added to the substrate mixture, followed by the pre-formed catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred vigorously at 70 °C for 20 hours.

  • Work-up: After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine.

  • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The resulting 3-substituted tetrahydropyridine is purified by column chromatography. This intermediate is then subjected to reduction to yield the final piperidine product.

Protocol 3: Organocatalytic Asymmetric Mannich Reaction

This protocol describes a biomimetic approach to the synthesis of 2-substituted piperidine-type alkaloids.[6]

  • Reaction Setup: To a solution of Δ¹-piperideine (1.0 equiv) in an appropriate solvent (e.g., benzonitrile or acetonitrile) in a reaction vial, is added the ketone (6.0 equiv).

  • Catalyst Addition: A proline-derived organocatalyst (20 mol%) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., -20 °C or room temperature) for a specified period, with reaction progress monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the enantioenriched 2-substituted piperidine.

References

Safety Operating Guide

Safe Disposal of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Compound and Associated Hazards

This compound is a chemical intermediate containing three key functional groups that dictate its handling and disposal: a piperidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a toluenesulfonate (tosylate) leaving group. While a specific Safety Data Sheet (SDS) provides the most direct guidance, general principles for related chemical classes should also be considered. Piperidine derivatives can be irritants and may have toxic properties.[1] Sulfonate esters are reactive compounds. The Boc group is stable under many conditions but can be removed with strong acids.[2][3]

Key Safety Considerations:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6][7]

  • Avoid formation of dust and aerosols.[4][5]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Size Containment and Cleanup Procedure Disposal of Spill Debris
Small Spill 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, gently sweep up the solid material.[4] 3. Use absorbent paper to clean the affected area.1. Place the swept-up material and used absorbent paper into a clearly labeled, sealed container for hazardous waste.
Large Spill 1. Evacuate the immediate area. 2. Alert laboratory safety personnel. 3. Prevent the spread of the spill by using absorbent materials like vermiculite or sand. 4. Sweep or shovel the material into a suitable, labeled container for disposal.[4]1. All contaminated materials, including absorbents and PPE, must be collected in a sealed, labeled hazardous waste container.

III. Disposal Protocol for Unused or Waste Material

Disposal of this compound must adhere to federal, state, and local environmental regulations.[4] It is imperative not to dispose of this chemical down the drain or in regular trash.[6]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials, and reaction byproducts, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be kept tightly closed when not in use.[6]

  • Waste Segregation:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

    • It is best practice to segregate waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[8]

  • Licensed Waste Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[8][9][10] These contractors are equipped to handle and dispose of chemical waste in accordance with regulatory requirements.

IV. Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Identify Waste Material (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a designated, labeled hazardous waste container. B->C D Store container in a cool, dry, well-ventilated area away from incompatible materials. C->D E Arrange for pickup by a licensed waste disposal service. D->E F Complete all necessary waste disposal documentation. E->F

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.